Tyk2-IN-18-d3
Description
Properties
Molecular Formula |
C23H26N8O2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[5-(3,3,3-trideuteriopropanoyl)-4-[[(4R)-2,4,5-trimethyl-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]-2-pyridinyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H26N8O2/c1-5-17(32)15-11-25-18(27-23(33)13-6-7-13)10-16(15)26-22-21-14(8-9-24-22)20-19(12(2)30(21)3)28-31(4)29-20/h8-13H,5-7H2,1-4H3,(H2,24,25,26,27,33)/t12-/m1/s1/i1D3 |
InChI Key |
DCIRJCDOGCAJNJ-LBBMYNEISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N([C@@H](C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(C(C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tyk2-IN-18-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyk2-IN-18-d3 is a deuterated, selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By targeting the pseudokinase (JH2) domain, this compound employs an allosteric mechanism to modulate cytokine signaling pathways crucial in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Introduction to Tyk2 and its Role in Autoimmune Diseases
Tyrosine Kinase 2 (Tyk2) is a key intracellular signaling molecule that mediates the effects of several pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). These cytokines are central to the development and progression of numerous autoimmune disorders such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus. Tyk2, in partnership with other JAK family members, activates the JAK-STAT signaling pathway, leading to the transcription of genes involved in inflammation and immune responses. The strategic inhibition of Tyk2, therefore, presents a promising therapeutic approach for these conditions.
The Allosteric Mechanism of this compound
Unlike traditional pan-JAK inhibitors that compete with ATP at the highly conserved active site of the kinase (JH1) domain, this compound is part of a class of N-(methyl-d3)pyridazine-3-carboxamide derivatives that selectively bind to the regulatory pseudokinase (JH2) domain of Tyk2. This allosteric binding induces a conformational change in the Tyk2 protein, locking it in an inactive state and preventing the phosphorylation and activation of the catalytic JH1 domain. This targeted approach to inhibition confers a high degree of selectivity for Tyk2 over other JAK family members, potentially leading to a more favorable safety profile by avoiding off-target effects.
The core chemical structure of this class of inhibitors, the N-(methyl-d3)pyridazine-3-carboxamide skeleton, is designed to form key interactions within the JH2 binding pocket. The deuterated methyl group is incorporated to enhance metabolic stability, a strategy that has been successfully employed in other approved pharmaceuticals.
Quantitative Inhibitory Data
This compound demonstrates potent inhibition of Tyk2-mediated signaling pathways. The following table summarizes the available quantitative data for this compound and related compounds from the same chemical series.
| Compound | Assay | IC50 (nM) | Selectivity | Reference |
| This compound (Compound 18) | IL-23 stimulated signaling | < 30 | Not specified | [1][2] |
| This compound (Compound 18) | IFNα stimulated signaling | < 30 | Not specified | [1][2] |
| Related Compound 24 | STAT3 Phosphorylation | Acceptable Inhibition | Satisfactory vs other JAKs | [3] |
| Related Compound 30 | STAT3 Phosphorylation | More potent than Deucravacitinib | ~1800-fold vs JAK2 |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical Tyk2 signaling pathway and the mechanism of its inhibition by this compound.
Experimental Protocols
The characterization of Tyk2 inhibitors like this compound involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (General Protocol)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Tyk2 kinase domain.
Methodology:
-
Compound Preparation: A stock solution of this compound in DMSO is serially diluted to create a range of concentrations.
-
Reaction Setup: In a microplate, the recombinant Tyk2 enzyme is pre-incubated with the various concentrations of this compound in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide or protein) and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA with a phosphospecific antibody, or by using fluorescently labeled substrates.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
This assay measures the ability of the inhibitor to block Tyk2-dependent signaling in a cellular context.
Methodology:
-
Cell Culture: A human cell line that expresses Tyk2 (e.g., Jurkat T cells) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration.
-
Cytokine Stimulation: The cells are then stimulated with a Tyk2-dependent cytokine, such as IFNα or IL-23, to induce STAT phosphorylation.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting, ELISA, or flow cytometry with a pSTAT-specific antibody.
-
Data Analysis: The pSTAT signal is normalized to the total STAT or a housekeeping protein. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
This compound is a potent and selective allosteric inhibitor of Tyk2. Its mechanism of action, centered on the binding to the pseudokinase (JH2) domain, offers a differentiated approach to targeting the JAK-STAT pathway. This selectivity is intended to minimize off-target effects associated with broader JAK inhibition, thereby potentially offering a safer therapeutic option for a range of autoimmune and inflammatory diseases. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on novel Tyk2 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
Tyk2-IN-18-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tyk2-IN-18-d3, a deuterated inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended to serve as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery.
Introduction
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[2][3] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[2] Consequently, Tyk2 has emerged as a promising therapeutic target for the development of novel treatments for these conditions.[2]
This compound is a deuterated analog of a potent and selective Tyk2 inhibitor. The incorporation of deuterium at the N-methyl group of the pyridazine-3-carboxamide skeleton is a strategic modification aimed at improving metabolic stability and pharmacokinetic properties. This guide details the available technical information on this compound and its non-deuterated counterparts, focusing on its chemical characteristics, mechanism of action, and methods for its evaluation.
Chemical Structure and Properties
While the exact structure of "this compound" is not publicly available under this specific name, it belongs to a series of novel N-(methyl-d3)pyridazine-3-carboxamide derivatives. A closely related and well-characterized compound from this series, designated as compound 30 in the scientific literature, is presented here as a representative molecule.
Table 1: Physicochemical Properties of a Representative this compound Analog (Compound 30)
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃D₃N₈O₂ | |
| Molecular Weight | 449.5 g/mol | |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Purity | Not specified |
Note: The molecular formula and weight are based on the structure of a closely related compound and may vary slightly for the specific this compound molecule.
References
- 1. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
An In-depth Technical Guide on the Role of a Deuterated Tyk2 Inhibitor in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of Tyk2-IN-18-d3, a novel deuterated Tyrosine kinase 2 (Tyk2) inhibitor, in the context of autoimmune disease models. It delves into the molecular mechanism of Tyk2 signaling, the therapeutic rationale for its inhibition, and presents preclinical data for a structurally related deuterated Tyk2 inhibitor, herein referred to as "compound 30".
The Role of Tyk2 in Autoimmune Pathogenesis
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates the signaling of key cytokines implicated in the pathology of numerous autoimmune and inflammatory diseases.[1][2][3] Dysregulation of Tyk2-mediated pathways can lead to a breakdown of self-tolerance and the perpetuation of chronic inflammation.[1]
Tyk2 is a central node for the signal transduction of:
-
Type I Interferons (IFN-α/β): In partnership with JAK1, Tyk2 is essential for signaling downstream of the Type I IFN receptor (IFNAR).[4] This pathway is a hallmark of several autoimmune diseases, including systemic lupus erythematosus (SLE).
-
Interleukin-12 (IL-12): The Tyk2/JAK2 heterodimer is crucial for IL-12 receptor signaling, which drives the differentiation of naive T cells into pro-inflammatory T helper 1 (Th1) cells.
-
Interleukin-23 (IL-23): Signaling through the IL-23 receptor, also mediated by the Tyk2/JAK2 pair, is vital for the expansion and function of T helper 17 (Th17) cells. Both Th1 and Th17 cells are key drivers of inflammation in conditions like psoriasis, psoriatic arthritis, and inflammatory bowel disease.
Given its central role in these pro-inflammatory pathways, selective inhibition of Tyk2 presents a promising therapeutic strategy for a wide range of autoimmune disorders.
The Tyk2 Signaling Pathway
The following diagram illustrates the pivotal role of Tyk2 in mediating cytokine signaling that contributes to autoimmune responses.
Quantitative Data for a Deuterated Tyk2 Inhibitor (Compound 30)
The following table summarizes the in vitro potency and in vivo efficacy of "compound 30," a novel deuterated Tyk2 inhibitor with a similar N-(methyl-d3)pyridazine-3-carboxamide skeleton to this compound. This compound, like the well-characterized inhibitor deucravacitinib, is an allosteric inhibitor that binds to the pseudokinase (JH2) domain of Tyk2.
| Parameter | Assay/Model | Result | Positive Control (Deucravacitinib) | Reference |
| In Vitro Potency | IFNα-stimulated STAT3 Phosphorylation in Jurkat cells (IC50) | More potent than deucravacitinib | 3.2 nM | |
| In Vivo Efficacy | IL-23-Driven Acanthosis Model | Orally highly effective | Not specified | |
| In Vivo Efficacy | Anti-CD40-Induced Colitis Model | Orally highly effective | Not specified |
Note: The original source describes the inhibitory potency of compound 30 as "more excellent" than deucravacitinib, suggesting a lower IC50 value, though the exact figure is not provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
4.1. In Vitro Inhibition of IFNα-Stimulated STAT3 Phosphorylation
-
Cell Line: Jurkat cells (a human T lymphocyte cell line).
-
Stimulation: Recombinant human Interferon-alpha (IFNα).
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., compound 30) or the positive control (deucravacitinib) for a specified period.
-
Assay Principle: Following stimulation with IFNα, the level of phosphorylated STAT3 (pSTAT3) is quantified. The inhibition of this phosphorylation event serves as a measure of the compound's potency in blocking the Tyk2-dependent signaling pathway.
-
Detection Method: Typically, this is assessed using methods such as flow cytometry with a phospho-specific antibody against STAT3, or by Western blotting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
4.2. In Vivo IL-23-Driven Acanthosis Model (Psoriasis-like skin inflammation)
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Induction: Recombinant murine Interleukin-23 (IL-23) is injected intradermally into the ear pinna daily or every other day for a defined period (e.g., 4-14 days). This induces localized inflammation characterized by epidermal hyperplasia (acanthosis), a key feature of psoriasis.
-
Treatment: The test compound (e.g., compound 30) is administered orally (p.o.) at a specified dose and frequency, starting before or concurrently with the IL-23 injections. A vehicle control group is run in parallel.
-
Efficacy Readouts:
-
Ear Thickness: Measured daily using a digital caliper. A reduction in ear swelling in the treated group compared to the vehicle group indicates efficacy.
-
Histology: At the end of the study, ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression: RNA can be extracted from the ear tissue to measure the expression of pro-inflammatory cytokines and chemokines (e.g., IL-17, IL-22) via qPCR.
-
4.3. In Vivo Anti-CD40-Induced Colitis Model (Inflammatory Bowel Disease Model)
-
Animal Model: Immunodeficient mice, such as RAG-1 knockout mice, are reconstituted with a pathogenic subset of T cells (e.g., CD4+CD45RBhigh T cells) from wild-type donor mice.
-
Induction: Colitis is induced by a single intraperitoneal (i.p.) injection of an agonistic anti-CD40 antibody. This leads to a rapid and severe intestinal inflammation.
-
Treatment: The Tyk2 inhibitor is administered orally, typically starting prior to the anti-CD40 injection.
-
Efficacy Readouts:
-
Body Weight: Monitored daily as a general indicator of health and disease severity.
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length and Weight: At the end of the study, the colon is excised, and its length and weight are measured. A shorter and heavier colon is indicative of inflammation and edema.
-
Histopathology: Sections of the colon are scored for the degree of inflammation, ulceration, and tissue damage.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo efficacy study using the IL-23-driven acanthosis model.
Conclusion
This compound and related deuterated compounds represent a promising new class of selective Tyk2 inhibitors. By specifically targeting the Tyk2 pseudokinase domain, these molecules can potently block the signaling of key pathogenic cytokines involved in a multitude of autoimmune diseases. The preclinical data for "compound 30" demonstrates high oral efficacy in models of psoriasis and colitis, supporting the continued development of this therapeutic strategy. Further investigation is warranted to fully characterize the pharmacokinetic, pharmacodynamic, and safety profiles of these novel inhibitors in a broader range of autoimmune disease models.
References
Target Validation of a Novel Deuterated Allosteric Tyk2 Inhibitor for the Treatment of Psoriasis: A Technical Guide
Disclaimer: Publicly available data for a specific compound designated "Tyk2-IN-18-d3" could not be located. This technical guide has been constructed based on the established principles of Tyk2 target validation in psoriasis, utilizing data from analogous highly selective, allosteric Tyk2 inhibitors, including the approved drug deucravacitinib and various preclinical compounds. The "-d3" designation suggests the compound is deuterated, a common strategy to improve pharmacokinetic properties by slowing metabolic degradation. This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals engaged in the evaluation of similar molecules.
Introduction: Tyk2 as a Therapeutic Target in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory disease primarily driven by the Interleukin-23 (IL-23)/T-helper 17 (Th17) cell axis.[1][2] Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for a specific subset of cytokines pivotal to psoriasis pathogenesis, including IL-23, IL-12, and Type I interferons.[3][4] Genetic studies have validated TYK2 as a therapeutic target, showing that loss-of-function variants in the TYK2 gene protect against several autoimmune diseases, including psoriasis.[5]
Unlike other JAK family members (JAK1, JAK2, JAK3) which are involved in a broader range of physiological processes, TYK2's more restricted role in immunity makes it an attractive target for selective inhibition, promising a favorable benefit-risk profile. The development of allosteric inhibitors, which bind to the regulatory pseudokinase (JH2) domain rather than the highly conserved catalytic (JH1) domain, represents a significant advancement. This mechanism confers exceptional selectivity for TYK2, avoiding the off-target effects associated with broader JAK inhibitors. Deuteration, as suggested by the "d3" suffix, is a strategy employed to reduce the rate of metabolic demethylation, potentially leading to improved pharmacokinetic properties such as a longer half-life and more stable plasma concentrations.
This guide details the preclinical target validation process for a novel, deuterated, selective allosteric TYK2 inhibitor, analogous to this compound, for the treatment of moderate-to-severe plaque psoriasis.
Molecular Mechanism and Signaling Pathway
TYK2 functions as a critical transducer of cytokine signals. In the context of psoriasis, the binding of IL-23 to its receptor on immune cells triggers the activation of a heterodimer of TYK2 and JAK2. This activation initiates a downstream phosphorylation cascade, primarily activating Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in the differentiation and proliferation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. By selectively inhibiting TYK2, an allosteric inhibitor effectively blocks this signaling cascade, thereby reducing the inflammatory response that drives psoriatic lesions.
References
- 1. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 4. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
Allosteric Inhibition of TYK2: A Technical Guide to Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases.[1][2] TYK2 is involved in the signal transduction of key cytokines such as interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[1][3] Consequently, TYK2 has emerged as a promising therapeutic target.[4] Traditional approaches to inhibiting JAK family members have focused on the highly conserved ATP-binding site within the catalytic (JH1) domain, often leading to a lack of selectivity and off-target effects. A novel and highly selective approach involves the allosteric inhibition of TYK2 by targeting its regulatory pseudokinase (JH2) domain.
Small molecules that bind to the JH2 domain stabilize TYK2 in an inactive conformation, preventing its activation and subsequent downstream signaling. This mechanism offers significantly improved selectivity over other JAK family members due to the lower sequence homology in the JH2 domain compared to the JH1 domain. This guide provides an in-depth technical overview of the allosteric inhibition of TYK2 by novel compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
TYK2 Signaling Pathway and Allosteric Inhibition
TYK2, in partnership with other JAKs, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, leading to the trans-activation of the associated JAKs. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes involved in inflammatory and immune responses. Allosteric inhibitors targeting the JH2 domain interrupt this cascade at its inception by preventing the initial activation of TYK2.
Quantitative Data on Novel Allosteric TYK2 Inhibitors
The development of selective allosteric TYK2 inhibitors has led to several promising compounds. Their potency and selectivity are typically characterized through a variety of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.
| Compound | Target/Assay | IC50 (nM) | Selectivity vs. other JAKs | Reference |
| Deucravacitinib (BMS-986165) | TYK2 JH2 Domain Binding | 0.2 | Highly selective over JAK1/2/3 (>10,000 nM in cellular assays) | |
| IL-12/IFN-γ induced signaling (Whole Blood) | 5 | ~56- to 120-fold more potent than tofacitinib, upadacitinib, and baricitinib at inhibiting TYK2 | ||
| QL-1200186 | TYK2 JH2 Domain Binding | 0.06 | 164-fold greater selectivity for TYK2 JH2 over JAK1 JH2 | |
| IL-23 induced pSTAT3 (Human Th17 cells) | Dose-dependent inhibition | Highly selective vs. JAK1/2/3 signaling pathways | ||
| IL-12 induced IFNγ (NK92 cells) | High potency | No inhibitory activity against TYK2 JAK1/2/3 JH1 kinases | ||
| ATMW-DC | TYK2 JH2 Domain Binding | 0.012 | ≥350-fold selectivity over JAK1, 2, or 3 in biochemical binding assays | |
| IL-12-induced pSTAT4 | 18 | >460-fold selectivity over JAK1/2-signaling cytokines (IL-6/pSTAT3 and GM-CSF/pSTAT5) | ||
| Compound 1 (BMS) | TYK2 JH2 Domain Binding (HTRF) | 0.2 | No activity against JH1 domains of TYK2, JAK1, JAK2 (IC50 > 10 µM) | |
| IL-23/IFNα signaling (Cellular Reporter) | 5 | High kinome selectivity against a panel of 249 kinases | ||
| IL-23/IFNα signaling (Human Whole Blood) | 13 |
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the potency, selectivity, and mechanism of action of novel allosteric TYK2 inhibitors.
Biochemical Assays
These assays assess the direct interaction of the compound with the TYK2 protein or its domains.
-
TYK2 JH2 Domain Binding Assay (e.g., HTRF, SPA, Probe Displacement):
-
Principle: To quantify the binding affinity of a compound to the isolated TYK2 pseudokinase (JH2) domain. These assays often rely on a competitive binding format where the test compound displaces a labeled tracer from the JH2 domain.
-
Methodology:
-
Recombinant human TYK2 JH2 domain and a fluorescently labeled tracer that binds to the JH2 domain are prepared.
-
A fixed concentration of the TYK2 JH2 domain and the fluorescent tracer are incubated with serial dilutions of the test compound in a microplate.
-
The binding of the fluorescent tracer to the JH2 domain is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Scintillation Proximity Assay (SPA).
-
The IC50 value is determined by plotting the signal against the inhibitor concentration.
-
-
-
Kinase Activity Assay (e.g., Z'-LYTE™, ADP-Glo™):
-
Principle: To measure the ability of a compound to inhibit the catalytic activity of the TYK2 JH1 domain. This is often used to confirm that allosteric inhibitors do not directly target the ATP-binding site.
-
Methodology:
-
Serially diluted test compounds are added to a 384-well plate.
-
A kinase reaction mixture containing the recombinant TYK2 enzyme, a specific peptide substrate, and ATP is added.
-
The reaction is incubated at room temperature for a defined period (e.g., 1 hour).
-
A development solution is added to stop the reaction and generate a detectable signal (e.g., fluorescence, luminescence) that is inversely proportional to the kinase activity.
-
The signal is read on a plate reader, and IC50 values are calculated.
-
-
Cellular Assays
These assays evaluate the inhibitor's effect on TYK2 signaling within a cellular context.
-
STAT Phosphorylation Assay (e.g., Western Blot, Flow Cytometry):
-
Principle: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of downstream STAT proteins.
-
Methodology:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), NK-92 cells, or specific T-cell lines) are pre-incubated with various concentrations of the inhibitor.
-
The cells are then stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) to activate the TYK2 pathway.
-
After a short incubation period, the cells are lysed (for Western Blot) or fixed and permeabilized (for Flow Cytometry).
-
The levels of phosphorylated STATs (e.g., pSTAT3, pSTAT4) are detected using specific antibodies.
-
The results are quantified to determine the dose-dependent inhibition of STAT phosphorylation.
-
-
-
Human Whole Blood Assay:
-
Principle: To determine the functional selectivity of an inhibitor in a more physiologically relevant matrix by measuring the inhibition of cytokine-induced STAT phosphorylation or cytokine production in human whole blood.
-
Methodology:
-
Aliquots of fresh human whole blood are pre-incubated with a range of inhibitor concentrations.
-
The blood is then stimulated with a cytokine cocktail relevant to different JAK pathways (e.g., IL-12 for TYK2/JAK2, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).
-
Following stimulation, red blood cells are lysed, and white blood cells are fixed and permeabilized.
-
The phosphorylation of specific STATs in different immune cell populations is measured by flow cytometry using phospho-specific antibodies.
-
Alternatively, the production of downstream cytokines like IFN-γ can be measured in the plasma.
-
-
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of TYK2 in Cytokine Signaling: A Technical Guide for Researchers
An In-depth Exploration of Tyrosine Kinase 2 (TYK2) Function, Experimental Analysis, and Therapeutic Inhibition in Inflammatory and Autoimmune Pathways.
Executive Summary
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates the signaling of a key group of cytokines, including type I interferons (IFNs), interleukin (IL)-6, IL-10, IL-12, and IL-23. These cytokines are central to both innate and adaptive immunity, and their dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. TYK2, in concert with other JAK family members, orchestrates the activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the modulation of gene expression programs that drive immune cell differentiation, proliferation, and function. This technical guide provides a comprehensive overview of TYK2's function in cytokine signaling pathways, detailed protocols for key experimental methodologies, a quantitative summary of TYK2 inhibitors, and visual representations of the core signaling cascades.
The TYK2 Signaling Nexus: Structure and Mechanism
TYK2 is a non-receptor tyrosine kinase that constitutively associates with the intracellular domains of specific cytokine receptors. The structure of TYK2 comprises several key functional domains:
-
FERM and SH2 Domains: The N-terminal FERM (4.1, Ezrin, Radixin, Moesin) and SH2 (Src Homology 2) domains are crucial for the interaction with the cytoplasmic tails of cytokine receptors. This association is essential for both the scaffolding function of TYK2 and the initiation of the signaling cascade.
-
Pseudokinase (JH2) Domain: This domain, which lacks catalytic activity, plays a critical regulatory role. It allosterically inhibits the kinase domain and is the target of a new class of highly selective allosteric inhibitors.
-
Kinase (JH1) Domain: The C-terminal kinase domain possesses the catalytic activity responsible for the phosphorylation of the cytokine receptor, partner JAKs, and downstream STAT proteins.
The activation of TYK2-mediated signaling is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. Activated TYK2 then phosphorylates tyrosine residues on the receptor chains, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by TYK2 and its partner JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.
TYK2 in Key Cytokine Signaling Pathways
TYK2 is a central node in the signaling of several pro-inflammatory and immunomodulatory cytokines. The specific JAK and STAT partners vary depending on the cytokine and its receptor complex.
Type I Interferon (IFN-α/β) Signaling
Type I IFNs are critical for antiviral immunity. Signaling through the IFNAR1/IFNAR2 receptor complex involves the activation of TYK2 and JAK1.[1][2] This leads to the phosphorylation of STAT1 and STAT2, which, along with IRF9, form the ISGF3 transcription factor complex that drives the expression of interferon-stimulated genes (ISGs).[2]
IL-12 and IL-23 Signaling
IL-12 and IL-23 are heterodimeric cytokines that share a common p40 subunit and the IL-12Rβ1 receptor subunit. They play critical roles in the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively. Both IL-12 and IL-23 signaling pathways utilize a TYK2/JAK2 heterodimer.[3][4] IL-12 signaling primarily activates STAT4, leading to Th1 differentiation and IFN-γ production. In contrast, IL-23 signaling predominantly activates STAT3, which is crucial for the maintenance and function of Th17 cells.
References
- 1. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of tyrosine kinase-2 in both the IL-12/Th1 and IL-23/Th17 axes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Rise of Deuterated TYK2 Inhibitors: A New Frontier in Autoimmune Disease Therapy
An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of Deuterated Tyrosine Kinase 2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic strategy for a range of immune-mediated diseases. A significant innovation in this field is the development of deuterated TYK2 inhibitors, exemplified by the first-in-class, FDA-approved drug, deucravacitinib. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, offers a powerful tool to optimize pharmacokinetic properties, enhance selectivity, and improve the safety profile of these targeted therapies. This technical guide provides a comprehensive overview of the discovery and development of deuterated TYK2 inhibitors, with a focus on deucravacitinib. It delves into the intricate mechanism of action, detailed experimental protocols, and the pivotal clinical data that underscore the potential of this novel class of drugs.
Introduction: The Rationale for Selective TYK2 Inhibition and the Role of Deuteration
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that drive immune responses and inflammation.[1] Dysregulation of these pathways is central to the pathophysiology of numerous autoimmune diseases. While broad-spectrum JAK inhibitors have demonstrated clinical efficacy, their lack of selectivity can lead to off-target effects due to the inhibition of multiple cytokine pathways essential for normal physiological processes.
TYK2 is a key mediator of signaling for pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1] These cytokines are central to the pathogenesis of diseases like psoriasis. Therefore, selective inhibition of TYK2 presents an attractive therapeutic approach to modulate pathological immune responses while sparing other JAK-mediated pathways.
Deuteration has emerged as a valuable strategy in drug design to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[2] In the context of TYK2 inhibitors, deuteration has been ingeniously employed not just to improve the stability of the parent drug, but to prevent the formation of less selective metabolites, thereby preserving the high selectivity for TYK2.[3]
Deucravacitinib: A First-in-Class Deuterated TYK2 Inhibitor
Deucravacitinib (formerly BMS-986165) is the first FDA-approved deuterated TYK2 inhibitor for the treatment of moderate-to-severe plaque psoriasis.[4] Its discovery and development represent a significant milestone in the field of targeted autoimmune therapies.
Discovery and Rationale for Deuteration
The discovery of deucravacitinib originated from a phenotypic screen rather than a traditional structure-based design against the ATP-binding site of the kinase. During preclinical development, it was observed that a non-deuterated precursor of deucravacitinib was metabolized via N-demethylation, leading to the formation of a primary amide metabolite that exhibited reduced selectivity for TYK2 over other JAK kinases. To circumvent this, a trideuterated methyl group (CD3) was incorporated into the molecule. This "deuterium switcheroo" effectively slowed down the N-demethylation process, preventing the formation of the less selective metabolite and maintaining the drug's highly selective profile.
Mechanism of Action: Allosteric Inhibition of the Pseudokinase Domain
Deucravacitinib possesses a unique mechanism of action that distinguishes it from other JAK inhibitors. It acts as an allosteric inhibitor, binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain. This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the enzyme in an inactive conformation and preventing its activation. This allosteric mechanism is the basis for deucravacitinib's remarkable selectivity for TYK2 over other JAK family members.
Pharmacokinetic Profile
Deucravacitinib exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life that supports once-daily dosing.
| Parameter | Healthy Subjects | Psoriasis Patients |
| Tmax (hours) | 1.5 - 2.3 | ~2.0 |
| t1/2 (hours) | 8 - 15 | ~10 |
| Accumulation (multiple dosing) | 1.3- to 1.9-fold | 1.3- to 1.4-fold |
| Metabolism | CYP1A2, CYP2B6, CYP2D6, CES2, UGT1A9 | - |
| Major Active Metabolite | BMT-153261 | - |
| Data compiled from multiple sources. |
Selectivity Profile
The allosteric mechanism of deucravacitinib confers a high degree of selectivity for TYK2 over other JAK kinases. This has been demonstrated in various in vitro assays.
| Kinase | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| TYK2 | 5.3 | 299 | 519 | 638 |
| JAK1/3 | >10,000 | 11 | 14 | 2 |
| JAK2 | >10,000 | 224 | 2 | 100 |
| IC50 values from in vitro whole blood assays. Data from multiple sources. |
Clinical Development and Efficacy
The efficacy and safety of deucravacitinib have been extensively evaluated in large-scale clinical trials, primarily in patients with moderate-to-severe plaque psoriasis. The pivotal Phase 3 trials, POETYK PSO-1 and POETYK PSO-2, demonstrated the superiority of deucravacitinib over both placebo and apremilast.
Efficacy in Plaque Psoriasis (POETYK PSO-1 & PSO-2)
| Endpoint (Week 16) | Deucravacitinib 6 mg QD | Placebo | Apremilast 30 mg BID |
| PASI 75 Response (%) | 58.7 (PSO-1), 53.6 (PSO-2) | 12.7 (PSO-1), 9.4 (PSO-2) | 35.1 (PSO-1), 40.2 (PSO-2) |
| sPGA 0/1 Response (%) | 53.6 (PSO-1), 50.3 (PSO-2) | 7.2 (PSO-1), 8.6 (PSO-2) | 32.1 (PSO-1), 34.3 (PSO-2) |
| PASI 75: ≥75% reduction in Psoriasis Area and Severity Index score. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear. Data from multiple sources. |
Long-term extension studies of the POETYK trials have shown that the clinical response to deucravacitinib is maintained for up to 4 years.
Safety and Tolerability
Across the clinical trial program, deucravacitinib was generally well-tolerated. The most common adverse events were nasopharyngitis, upper respiratory tract infection, and headache. The rates of serious adverse events were low and comparable to placebo.
Other Deuterated TYK2 Inhibitors in Development
While deucravacitinib is the first and only approved deuterated TYK2 inhibitor to date, the success of this approach has spurred further research in this area. Several other TYK2 inhibitors are in various stages of clinical development, including:
-
Zasocitinib (TAK-279): An oral, highly selective, allosteric TYK2 inhibitor being investigated for psoriasis and psoriatic arthritis.
-
ESK-001: Another oral, selective allosteric TYK2 inhibitor that has shown promising results in Phase 2 trials for psoriasis.
-
VTX958: Development for psoriasis and psoriatic arthritis was discontinued despite meeting endpoints in a Phase 2 trial, as the magnitude of efficacy did not meet the company's internal targets for commercial viability.
It is important to note that while these are selective TYK2 inhibitors, public information does not explicitly state that they are deuterated compounds.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of deuterated TYK2 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of TYK2.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures the amount of ATP consumed or ADP produced during the kinase reaction.
General Protocol (Luminescence-based):
-
Prepare Reagents: Recombinant TYK2 enzyme, a suitable substrate peptide (e.g., IRS1-tide), ATP, and a kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., deucravacitinib) in DMSO and then in the kinase assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the TYK2 enzyme, substrate, and test compound.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 40 minutes).
-
Stop Reaction and Detect Signal: Add a detection reagent (e.g., Kinase-Glo® Max) that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based STAT3 Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit cytokine-induced signaling in a cellular context.
Principle: This assay measures the phosphorylation of STAT3 (a downstream target of TYK2) in response to stimulation with a TYK2-dependent cytokine like IL-23. The level of phosphorylated STAT3 (pSTAT3) is typically quantified by flow cytometry or Western blotting.
General Protocol (Flow Cytometry):
-
Cell Culture: Use a relevant cell line (e.g., human T-cells) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., recombinant human IL-23) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixative (e.g., paraformaldehyde) and then permeabilize them to allow antibodies to access intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT3.
-
Flow Cytometry: Acquire data on a flow cytometer to measure the fluorescence intensity of pSTAT3 in individual cells.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each condition. Calculate the percent inhibition and IC50 value.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of a TYK2 inhibitor in a preclinical model of psoriasis.
Principle: Topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, on the skin of mice induces an inflammatory response that mimics many features of human psoriasis, including erythema, scaling, and epidermal thickening.
General Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Disease Induction: Apply a daily topical dose of imiquimod cream (e.g., 5%) to a shaved area on the back and/or ear of the mice for several consecutive days (e.g., 5-7 days).
-
Drug Administration: Administer the test compound orally or via another appropriate route, either prophylactically (before or at the time of disease induction) or therapeutically (after disease onset).
-
Clinical Scoring: Monitor the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, assessing erythema, scaling, and skin thickness.
-
Endpoint Analysis: At the end of the study, collect skin and other tissues for histological analysis (to measure epidermal thickness and inflammatory cell infiltration) and for measuring the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) by methods such as qPCR or ELISA.
Conclusion and Future Directions
The discovery and successful development of deucravacitinib have validated the therapeutic potential of selective, allosteric inhibition of TYK2 and have highlighted the significant advantages of applying deuteration chemistry to overcome metabolic liabilities and enhance selectivity. This innovative approach has paved the way for a new class of oral therapies for autoimmune diseases, offering a promising alternative to broader-acting immunosuppressants and injectable biologics.
Future research in this area will likely focus on several key aspects:
-
Expansion to Other Indications: Investigating the efficacy of deuterated TYK2 inhibitors in other autoimmune and inflammatory conditions where the IL-23/IL-12/IFN pathways play a crucial role.
-
Development of Next-Generation Inhibitors: Designing novel deuterated TYK2 inhibitors with potentially improved efficacy, safety, or pharmacokinetic profiles.
-
Exploration of Deuteration in Other Kinase Inhibitors: Applying the principles of strategic deuteration to other kinase targets to enhance their therapeutic properties.
The continued exploration of deuterated TYK2 inhibitors holds great promise for advancing the treatment of a wide range of debilitating immune-mediated diseases, ultimately improving the lives of patients worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2021222153A1 - Substituted n-(methyl-d3)pyridazine-3-carboxamide or n-(methyl-d3)-nicotinamide compounds as il-12, il-23 and/or ifnalpha modulators - Google Patents [patents.google.com]
- 3. Pharmacolibrary.Drugs.L_AntineoplasticAndImmunomodulatingAgents.L04A_Immunosuppressants.L04AF07_Deucravacitinib.Deucravacitinib [build.openmodelica.org]
- 4. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Selectivity Profile of Tyk2-IN-18-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticipated selectivity profile of Tyk2-IN-18-d3, a deuterated inhibitor of Tyrosine Kinase 2 (TYK2). Given the limited publicly available data for this specific compound, this document establishes a framework for its evaluation based on the well-characterized profiles of other selective allosteric TYK2 inhibitors. The methodologies and data presentation formats provided herein serve as a comprehensive resource for researchers engaged in the discovery and development of novel TYK2-targeted therapeutics.
Introduction to TYK2 and the Rationale for Selective Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These intracellular, non-receptor tyrosine kinases are critical mediators of cytokine signaling.[1] TYK2 is essential for the signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs), which are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[2]
The JAK family members possess a highly homologous ATP-binding catalytic domain (the JH1 domain). Consequently, early generations of JAK inhibitors often exhibited activity against multiple JAK family members, leading to a broad immunosuppressive effect and potential off-target liabilities.[3] More recent efforts have focused on developing inhibitors that target the less conserved pseudokinase domain (JH2), which acts as a regulatory domain.[4] By binding to the JH2 domain, allosteric inhibitors can achieve high selectivity for TYK2, sparing other JAK family members and offering a more targeted therapeutic approach with an improved safety profile.[5] this compound is anticipated to be one such selective allosteric inhibitor.
Quantitative Selectivity Profile
While specific quantitative data for this compound is not extensively available in the public domain, the following tables represent the expected format and comparative selectivity of a highly selective TYK2 inhibitor, using publicly available data for deucravacitinib and another representative selective inhibitor as illustrative examples.
Table 1: Biochemical Selectivity Against JAK Family Kinases
| Compound | Target Domain | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Fold (vs. TYK2) |
| This compound (Expected) | JH2 | < 10 | > 1,000 | > 2,000 | > 1,000 | >100 vs. JAK1/3, >200 vs. JAK2 |
| Deucravacitinib | JH2 | 0.2 | > 10,000 | > 10,000 | > 10,000 | >50,000 |
| Representative JH1 Inhibitor | JH1 | 5 | 4 | > 1,000 | > 1,000 | 0.8 vs. JAK1 |
IC50 values represent the half-maximal inhibitory concentration. Data for Deucravacitinib and the representative JH1 inhibitor are illustrative and compiled from various sources for comparative purposes.
Table 2: Cellular Potency and Selectivity in Cytokine Signaling Assays
| Compound | Pathway (Primary JAKs) | Assay | Cell Type | IC50 (nM) |
| This compound (Expected) | IL-23 (TYK2/JAK2) | pSTAT3 | Human PBMCs | < 30 |
| IFNα (TYK2/JAK1) | pSTAT1/pSTAT2 | Human PBMCs | < 30 | |
| IL-6 (JAK1/JAK2) | pSTAT3 | Human PBMCs | > 5,000 | |
| GM-CSF (JAK2) | pSTAT5 | Human PBMCs | > 8,000 | |
| IL-2 (JAK1/JAK3) | pSTAT5 | Human PBMCs | > 8,000 |
IC50 values represent the half-maximal inhibitory concentration in cellular assays. PBMCs: Peripheral Blood Mononuclear Cells. pSTAT: phosphorylated Signal Transducer and Activator of Transcription. Expected data is based on the profile of highly selective TYK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's selectivity profile. The following are standard protocols for key experiments in the characterization of TYK2 inhibitors.
Biochemical Kinase Assay (e.g., KINOMEscan™)
Principle: This assay measures the binding affinity of the test compound to a large panel of kinases. It is a competition binding assay where the test compound competes with a known, immobilized ligand for the active site of the kinase. The amount of kinase bound to the immobilized ligand is quantified, and a dissociation constant (Kd) or percent inhibition is determined.
Methodology:
-
A DNA-tagged kinase of interest is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
The mixture is allowed to reach equilibrium.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are typically expressed as a percentage of the control (no compound) and can be used to calculate a Kd value.
-
For a comprehensive profile, this is performed across a large panel of kinases (e.g., over 400).
Cellular STAT Phosphorylation Assay
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of cytokine receptor activation in a cellular context. The selectivity is determined by using different cytokines that signal through various JAK combinations.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., Jurkat cells) are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with a dose range of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-23 for TYK2/JAK2, IFNα for TYK2/JAK1, IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Cell Lysis: Following a short incubation (typically 15-30 minutes), the cells are lysed to release intracellular proteins.
-
Detection: The levels of phosphorylated STAT (pSTAT) and total STAT are measured using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
-
Data Analysis: The ratio of pSTAT to total STAT is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: IL-23/IFNα signaling pathway mediated by TYK2 and the inhibitory action of this compound.
Caption: A simplified workflow for determining kinase selectivity using the KINOMEscan™ assay.
Caption: Workflow for the cellular STAT phosphorylation assay to determine inhibitor potency.
Conclusion
This compound, as a deuterated, putative allosteric inhibitor of TYK2, is expected to exhibit a highly selective inhibition profile. This selectivity is crucial for minimizing off-target effects associated with broader JAK family inhibition and represents a significant advancement in the development of targeted therapies for autoimmune and inflammatory diseases. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel TYK2 inhibitors. Rigorous characterization of the selectivity profile is a cornerstone of preclinical development and is essential for translating promising compounds into safe and effective therapeutics.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Tyk2-IN-18-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of Tyk2-IN-18-d3, a deuterated derivative of a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. The provided methodologies are intended to guide researchers in setting up robust biochemical and cellular assays to determine the potency and selectivity of this compound.
Introduction to Tyk2
Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signal transduction of various cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][2] Dysregulation of the Tyk2 signaling pathway is associated with the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[1] Tyk2 inhibitors can be classified based on their binding site: ATP-competitive inhibitors that bind to the catalytic JH1 domain and allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain.
The signaling cascade initiated by cytokine binding to their receptors leads to the activation of Tyk2 and its partner JAKs. This, in turn, results in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.
Figure 1: Simplified Tyk2 Signaling Pathway.
Biochemical Potency Assessment: ADP-Glo™ Kinase Assay
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol
This protocol outlines the steps to determine the IC50 value of this compound against recombinant Tyk2 enzyme.
Materials and Reagents:
-
Recombinant human Tyk2 enzyme
-
Tyk2 substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound
-
Known Tyk2 inhibitor (positive control, e.g., Deucravacitinib)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute these in the kinase buffer.
-
Enzyme and Substrate Preparation: Dilute the Tyk2 enzyme and substrate to their optimal concentrations in the kinase buffer. These concentrations should be predetermined through enzyme and substrate titration experiments.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.
-
Add 2.5 µL of the Tyk2 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide at their respective Km concentrations.
-
-
Kinase Reaction: Incubate the plate at room temperature for a set time (e.g., 60-120 minutes).
-
ADP Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Example Value |
| Tyk2 Enzyme Conc. | 1-5 nM |
| Substrate Peptide Conc. | 0.2 µM |
| ATP Conc. (at Km) | 10-100 µM |
| Final DMSO Conc. | < 1% |
| Incubation Time | 120 minutes |
Table 1: Example Parameters for Tyk2 Biochemical Assay.
Figure 2: Workflow for the ADP-Glo™ Biochemical Assay.
Cellular Potency Assessment: STAT3 Phosphorylation Assay
While biochemical assays are crucial, cellular assays are necessary to confirm that a compound can effectively inhibit the target within a more physiologically relevant context. This protocol describes a method to measure the inhibition of IL-23-induced STAT3 phosphorylation in a human cell line. A recent study highlighted a compound with a similar N-(methyl-d3)pyridazine-3-carboxamide skeleton that demonstrated excellent inhibitory potency against STAT3 phosphorylation.
Experimental Protocol
Materials and Reagents:
-
Human cell line expressing the IL-23 receptor (e.g., NK-92 cells or engineered HEK293 cells)
-
Cell culture medium and supplements
-
Recombinant human IL-23
-
This compound
-
Positive control inhibitor
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer
-
Anti-phospho-STAT3 (Tyr705) antibody
-
Anti-total-STAT3 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or recover overnight.
-
Compound Treatment: Starve the cells in a low-serum medium for 2-4 hours. Then, pre-treat the cells with serially diluted this compound or controls for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an EC80 concentration of recombinant human IL-23 for a predetermined time (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot or ELISA:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT3 and total STAT3, followed by HRP-conjugated secondary antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-STAT3 and total STAT3 in the cell lysates.
-
-
Data Acquisition: For Western blots, detect the chemiluminescent signal. For ELISA, measure the absorbance.
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance (ELISA). Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample. Calculate the percentage of inhibition relative to the IL-23 stimulated control and determine the IC50 value.
| Parameter | Example Value |
| Cell Seeding Density | 50,000 cells/well |
| Pre-incubation Time | 2 hours |
| IL-23 Concentration (EC80) | 1-10 ng/mL |
| IL-23 Stimulation Time | 20 minutes |
Table 2: Example Parameters for Cellular STAT3 Phosphorylation Assay.
Selectivity Profiling
To ensure the therapeutic potential and minimize off-target effects, it is critical to assess the selectivity of this compound against other members of the JAK family (JAK1, JAK2, JAK3). The biochemical ADP-Glo™ assay protocol described above can be adapted to profile the compound against these related kinases by using the respective recombinant enzymes and their optimized substrates. A highly selective compound will exhibit a significantly higher IC50 value for off-target kinases compared to Tyk2.
| Kinase | Example IC50 for a Selective Inhibitor |
| Tyk2 | ++ (e.g., < 50 nM) |
| JAK1 | +++ (e.g., > 500 nM) |
| JAK2 | ++++ (e.g., > 1000 nM) |
| JAK3 | ++++ (e.g., > 1000 nM) |
Table 3: Illustrative Selectivity Profile Data.
By following these detailed protocols, researchers can effectively evaluate the in vitro potency and selectivity of this compound, providing crucial data for its continued development as a potential therapeutic agent for autoimmune and inflammatory diseases.
References
Application Notes: Utilizing Tyk2-IN-18-d3 in Cell-Based Assays
References
- 1. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyk2 Inhibition in Mouse Models of Colitis
Harnessing Selective Tyk2 Inhibition for Inflammatory Bowel Disease Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of selective Tyrosine Kinase 2 (Tyk2) inhibitors, exemplified by compounds structurally similar to Tyk2-IN-18-d3, in preclinical mouse models of colitis. This document outlines the critical role of the Tyk2 signaling pathway in the pathogenesis of inflammatory bowel disease (IBD) and offers detailed protocols for evaluating the therapeutic potential of Tyk2 inhibitors.
Introduction to Tyk2 in Colitis
Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator of signal transduction for several pro-inflammatory cytokines implicated in the pathogenesis of IBD, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][2][3] These cytokines are central to the development and maintenance of chronic intestinal inflammation.[1] The IL-12 and IL-23 signaling pathways, in particular, are crucial for the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of the inflammatory cascade in IBD.[4] By selectively targeting Tyk2, it is possible to modulate these pathogenic immune responses, making it a promising therapeutic strategy for IBD. Preclinical studies using various Tyk2 inhibitors have demonstrated their potential to ameliorate colitis in mouse models.
Tyk2 Signaling Pathway in Colitis
The diagram below illustrates the central role of Tyk2 in mediating the signaling of key pro-inflammatory cytokines involved in colitis. Upon cytokine binding to their respective receptors, Tyk2, often in conjunction with other JAKs, becomes activated and phosphorylates downstream Signal Transducers and Activators of Transcription (STATs). This leads to the transcription of target genes that drive inflammatory responses in the gut.
Caption: Tyk2 signaling in colitis.
Quantitative Data from Preclinical Studies with Tyk2 Inhibitors
The following tables summarize data from published studies on the use of selective Tyk2 inhibitors in various mouse models of colitis. This data can serve as a reference for designing new experiments with compounds like this compound.
Table 1: Efficacy of a Selective Tyk2 Inhibitor in the T-Cell Transfer Model of Colitis
| Parameter | Vehicle Control | Tyk2 Inhibitor (10 mg/kg) | Tyk2 Inhibitor (30 mg/kg) | Tyk2 Inhibitor (70 mg/kg) | Reference |
| Change in Body Weight | Loss | Attenuated Loss | Attenuated Loss | Prevention of Loss | |
| Disease Activity Index (DAI) | High | Reduced | Reduced | Significantly Reduced | |
| Endoscopic Score | High | - | - | Limited Activity | |
| Th1 Cells in Colon | Increased | - | - | Decreased | |
| Th17 Cells in Colon | Increased | - | - | Increased |
Table 2: Efficacy of BMS-986202 in an Anti-CD40 Antibody-Induced Colitis Model
| Parameter | Vehicle Control | BMS-986202 (25 mg/kg) | BMS-986202 (60 mg/kg) | Anti-p40 Antibody (Positive Control) | Reference |
| Histopathological Score | High | Dose-dependent Inhibition | Equivalent to Positive Control | Significant Reduction |
Experimental Protocols
The following are detailed protocols for inducing colitis in mice and assessing the efficacy of a selective Tyk2 inhibitor.
Dextran Sulfate Sodium (DSS)-Induced Acute Colitis
This model is widely used due to its simplicity and reproducibility, mimicking some aspects of human ulcerative colitis.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Tyk2 inhibitor (e.g., this compound)
-
Vehicle for Tyk2 inhibitor (e.g., 0.5% methylcellulose)
-
Sterile drinking water
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare a fresh 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Administer the Tyk2 inhibitor or vehicle daily by oral gavage, starting from day 0 or day 3 of DSS administration. Dosing should be based on preclinical data for similar compounds (e.g., 10-70 mg/kg).
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) daily based on a standardized scoring system (see Table 3).
-
On day 7-10, euthanize the mice and collect the colon.
-
Measure the colon length from the cecum to the anus.
-
Collect tissue samples for histological analysis (H&E staining), myeloperoxidase (MPO) assay, and cytokine analysis (e.g., qPCR or ELISA for IL-6, TNF-α, IL-1β).
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
T-Cell Transfer Model of Colitis
This model is considered a gold standard for studying T-cell-mediated chronic intestinal inflammation, which is relevant to both Crohn's disease and ulcerative colitis.
Materials:
-
Immunodeficient mice (e.g., RAG1-/-)
-
Donor mice (e.g., wild-type C57BL/6)
-
CD4+CD45RBhigh T cells
-
Flow cytometer and antibodies for cell sorting
-
Tyk2 inhibitor and vehicle
Procedure:
-
Isolate splenocytes from donor mice.
-
Enrich for CD4+ T cells using magnetic beads.
-
Stain CD4+ T cells with antibodies against CD4 and CD45RB and sort for the CD4+CD45RBhigh population using a flow cytometer.
-
Inject 4-5 x 10^5 sorted CD4+CD45RBhigh T cells intraperitoneally into RAG1-/- recipient mice.
-
Monitor mice weekly for weight loss. Colitis typically develops within 3-5 weeks.
-
Once colitis is established (e.g., 10-15% weight loss), begin daily oral administration of the Tyk2 inhibitor or vehicle.
-
Continue treatment for 3-4 weeks, monitoring body weight and clinical signs of colitis.
-
At the end of the treatment period, euthanize the mice and collect colonic tissue for histological analysis and isolation of lamina propria lymphocytes for flow cytometric analysis of T-cell populations (e.g., Th1, Th17).
Experimental Workflow for Evaluating Tyk2 Inhibitors in Colitis Models
The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel Tyk2 inhibitor in a mouse model of colitis.
Caption: Experimental workflow for Tyk2 inhibitor evaluation.
Conclusion
Selective inhibition of Tyk2 represents a promising therapeutic avenue for the treatment of IBD. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of novel Tyk2 inhibitors, such as this compound, in relevant mouse models of colitis. Careful selection of the appropriate model and endpoints will be crucial for elucidating the therapeutic potential of these compounds and advancing their development for clinical use.
References
- 1. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bristol Myers Squibb - Bristol Myers Squibb Provides Update on Phase 2 Study of Deucravacitinib in Patients With Moderate to Severe Ulcerative Colitis [news.bms.com]
- 4. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of TYK2 Inhibitors Using a Cellular STAT3 Phosphorylation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling downstream of various cytokines and growth factors. The phosphorylation of STAT3 at Tyrosine 705 (Tyr705) is a key event in its activation, leading to dimerization, nuclear translocation, and regulation of gene expression.[1][2][3] The Janus kinase (JAK) family of tyrosine kinases, including Tyrosine Kinase 2 (TYK2), plays a crucial role in mediating this phosphorylation event.[4][5] Dysregulation of the TYK2-STAT3 signaling pathway is implicated in numerous inflammatory and autoimmune diseases, making TYK2 an attractive therapeutic target. This application note provides a detailed protocol for a cell-based assay to measure the inhibition of STAT3 phosphorylation by a TYK2 inhibitor.
TYK2-STAT3 Signaling Pathway
Cytokines such as IL-23 bind to their cell surface receptors, leading to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 then phosphorylates the cytoplasmic tails of the receptors, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by TYK2 at Tyr705. Phosphorylated STAT3 (pSTAT3) molecules form homodimers and translocate to the nucleus, where they bind to specific DNA sequences to modulate gene transcription. TYK2 inhibitors block this cascade by preventing the catalytic activity of TYK2, thereby inhibiting STAT3 phosphorylation and downstream signaling.
Data Presentation
The efficacy of a TYK2 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the phosphorylation of STAT3 by 50%.
Table 1: Selectivity Profile of TYK2 Inhibitor (Deucravacitinib)
| Target | Assay Type | IC50 (nM) |
| TYK2 | Probe Displacement | 0.2 |
| JAK1 | In vitro kinase binding | >10,000 |
| JAK2 | In vitro kinase binding | >10,000 |
| JAK3 | In vitro kinase binding | >10,000 |
Table 2: Cellular Activity of TYK2 Inhibitor (NDI-031407) on Cytokine-Induced STAT Phosphorylation
| Cytokine Stimulus | Phosphorylated STAT | Cell Type | IC50 (nM) |
| IL-23 | pSTAT3 | Human CD4+ T cells | Varies by dose |
| IL-12 | pSTAT4 | PBMCs | Potent Inhibition |
| GM-CSF | pSTAT5 | PBMCs | Less Potent Inhibition |
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory effect of a TYK2 inhibitor on STAT3 phosphorylation using Western Blotting and Flow Cytometry.
Experimental Workflow
Protocol 1: Western Blotting for pSTAT3 Detection
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3.
Materials and Reagents:
-
Human CD4+ T cells or other suitable cell line
-
TYK2 inhibitor (e.g., Deucravacitinib, NDI-031407)
-
Recombinant human IL-23
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of the TYK2 inhibitor or vehicle (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an optimal concentration of IL-23 (e.g., 50 ng/mL) for a predetermined time (e.g., 15-30 minutes).
-
Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3, followed by the appropriate secondary antibody and detection.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT3 and total STAT3 using densitometry software.
-
Calculate the ratio of pSTAT3 to total STAT3 for each condition.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Flow Cytometry for pSTAT3 Detection
Flow cytometry allows for the quantitative analysis of protein phosphorylation at the single-cell level within a heterogeneous population.
Materials and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or other suspension cells
-
TYK2 inhibitor
-
Recombinant human IL-23
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies: Anti-phospho-STAT3 (Tyr705) (e.g., Alexa Fluor® 647), Anti-CD4 (for gating T cells), and a viability dye.
-
Wash buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in appropriate culture medium.
-
Pre-incubate cells with the TYK2 inhibitor or vehicle for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with IL-23 for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding a fixation buffer and incubating at room temperature.
-
Permeabilize the cells by adding a permeabilization buffer and incubating on ice.
-
-
Intracellular Staining:
-
Wash the cells with wash buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular pSTAT3.
-
Incubate in the dark on ice.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in wash buffer.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., live, singlet, CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT3 signal in the target population for each condition.
-
Calculate the percentage of inhibition based on the MFI and plot against the inhibitor concentration to determine the IC50 value.
-
The described cell-based STAT3 phosphorylation assays provide robust and reliable methods for evaluating the potency and mechanism of action of TYK2 inhibitors. The choice between Western blotting and flow cytometry will depend on the specific experimental needs, with Western blotting offering a detailed view of protein levels and flow cytometry providing high-throughput, single-cell resolution. These protocols can be adapted for screening compound libraries and for detailed characterization of lead candidates in drug discovery programs targeting the TYK2-STAT3 pathway.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. mesoscale.com [mesoscale.com]
- 3. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Tyk2 and Stat3 Regulate Brown Adipose Tissue Differentiation and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Tyk2-IN-18-d3 Kinase Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-18-d3 is a deuterated, potent, and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. It specifically targets the regulatory pseudokinase (JH2) domain, offering a distinct mechanism of action compared to traditional ATP-competitive kinase inhibitors that target the highly conserved catalytic (JH1) domain. This selectivity is crucial for minimizing off-target effects, as other JAK family members (JAK1, JAK2, and JAK3) are involved in a wide range of physiological processes. Dysregulation of the Tyk2 signaling pathway is implicated in various autoimmune and inflammatory diseases, making selective Tyk2 inhibition a promising therapeutic strategy.
This document provides detailed application notes and protocols for assessing the binding affinity of this compound to the Tyk2 pseudokinase domain.
Tyk2 Signaling Pathway
Cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN) play a critical role in the immune response. Their signaling is mediated through the JAK-STAT pathway, where Tyk2 is a key component. Upon cytokine binding to its receptor, Tyk2 and another JAK family member are brought into proximity, leading to their activation through trans-phosphorylation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. This compound, by binding to the JH2 domain, stabilizes an inactive conformation of Tyk2, thereby preventing its activation and interrupting this signaling cascade.
Application Notes and Protocols for In Vivo Studies of Tyk2-IN-18-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of in vivo studies involving Tyk2-IN-18-d3, a deuterated analog of a potent and selective Tyk2 inhibitor. The protocols outlined below are based on established methodologies for similar small molecule inhibitors targeting the Tyk2 signaling pathway and are intended to serve as a foundational resource for preclinical evaluation in various autoimmune and inflammatory disease models.
Introduction to this compound
This compound is a deuterated form of a selective Tyk2 inhibitor. Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][2][3] It plays a pivotal role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons (IFNs), which are critical drivers in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] By selectively inhibiting Tyk2, this compound is designed to modulate the inflammatory response with potentially greater precision and a better safety profile compared to broader JAK inhibitors. The incorporation of deuterium may alter the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.
Mechanism of Action: Tyk2 Signaling Pathway
Tyk2, in partnership with other JAK family members (JAK1 or JAK2), is activated upon the binding of cytokines to their specific receptors on the cell surface. This activation initiates a cascade of intracellular events, starting with the phosphorylation of the receptor, which then creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and ultimately the regulation of target gene expression, driving inflammatory processes. This compound, like its non-deuterated counterpart, is expected to be an allosteric inhibitor that binds to the pseudokinase (JH2) regulatory domain of Tyk2, locking the kinase in an inactive conformation and thereby blocking downstream signaling.
Quantitative Data Summary
While specific in vivo data for this compound is not yet publicly available, the following tables summarize representative data from preclinical studies of similar selective Tyk2 inhibitors in relevant disease models. This information can guide dose selection and endpoint analysis for future studies with this compound.
Table 1: In Vivo Efficacy of a Selective Tyk2 Inhibitor in a Murine Model of Psoriasis (IL-23 Induced)
| Treatment Group | Dosage (mg/kg, daily oral gavage) | Ear Swelling Reduction (%) | IL-17A Cytokine Level Reduction (%) | Reference |
| Vehicle | - | 0 | 0 | |
| Tyk2 Inhibitor | 10 | 65 | 11 | |
| Tyk2 Inhibitor | 30 | 69 | 73 |
Table 2: In Vivo Efficacy of a Selective Tyk2 Inhibitor in a Murine Model of Colitis (Anti-CD40 Induced)
| Treatment Group | Dosage (mg/kg, daily oral gavage) | Change in Body Weight | Disease Activity Index (DAI) | Histological Score | Reference |
| Vehicle | - | Loss | High | Severe | |
| Tyk2 Inhibitor | 25 | Attenuated Loss | Moderate | Moderate | |
| Tyk2 Inhibitor | 60 | Prevented Loss | Significantly Decreased | Mild |
Table 3: Representative Pharmacokinetic Parameters of Oral Tyk2 Inhibitors in Preclinical Species
| Compound | Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) | Reference |
| NDI-034858 | Healthy Human Volunteers | 50 (daily) | 4-6 | ~300 | ~5000 | 16.5-30.7 | |
| ESK-001 | Healthy Human Volunteers | Multiple Ascending Doses | - | - | - | 8-13 | |
| PF-06826647 | Psoriasis Patients | 100 (daily) | - | - | - | - |
Experimental Protocols
Animal Models
The choice of animal model is critical and should be based on the therapeutic indication.
-
Psoriasis: IL-23-induced ear swelling model in mice is a common acute model. For a chronic model, the imiquimod (IMQ)-induced psoriasis-like skin inflammation model can be used.
-
Inflammatory Bowel Disease (IBD): T-cell transfer model of colitis or chemically induced models like dextran sulfate sodium (DSS) or anti-CD40 antibody-induced colitis are well-established.
-
Systemic Lupus Erythematosus (SLE): MRL/lpr or NZB/W F1 mouse models that spontaneously develop lupus-like disease are appropriate.
-
Type 1 Diabetes: Non-obese diabetic (NOD) mice or viral-induced models like the RIP-LCMV-GP mouse model can be utilized.
Formulation and Administration of this compound
-
Vehicle Selection: A common vehicle for oral administration of small molecules is a suspension in 0.5% methylcellulose with 0.1% Tween 80 in sterile water. The solubility and stability of this compound in the chosen vehicle should be confirmed.
-
Dosing Regimen: Based on the data from similar compounds, a starting dose range of 10-60 mg/kg administered once daily via oral gavage is a reasonable starting point for efficacy studies in mice. Dose-response studies are recommended to determine the optimal dose.
-
Route of Administration: Oral gavage is the most common route for preclinical evaluation of orally bioavailable small molecules.
General In Vivo Efficacy Study Protocol (Example: Murine Colitis Model)
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week before the start of the experiment.
-
Disease Induction: Induce colitis using a standard protocol (e.g., DSS in drinking water or T-cell transfer).
-
Group Allocation: Randomize animals into treatment groups (e.g., Vehicle, this compound at low, medium, and high doses, and a positive control if available).
-
Treatment: Begin daily administration of this compound or vehicle via oral gavage at the predetermined doses.
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood in feces daily or every other day to calculate the Disease Activity Index (DAI).
-
Observe the general health and behavior of the animals.
-
-
Termination and Sample Collection:
-
At the end of the study (e.g., 3-4 weeks), euthanize the animals.
-
Collect blood for pharmacokinetic analysis and cytokine profiling.
-
Harvest the colon for macroscopic scoring, length measurement, and histological analysis.
-
Collect tissue samples (e.g., spleen, mesenteric lymph nodes) for flow cytometry or other immunological assays.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
PK Study Design:
-
Administer a single oral dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
PD Study Design:
-
Administer this compound and challenge the animals with a relevant stimulus (e.g., IL-12 or IL-23).
-
Measure the phosphorylation of downstream targets like STAT4 in relevant cell populations (e.g., T cells) from blood or tissues at various time points post-dose.
-
Alternatively, an ex vivo stimulation assay can be performed where whole blood is collected at different times after dosing and stimulated with cytokines to measure the inhibition of downstream signaling.
-
Mandatory Visualization
References
Application Notes and Protocols for Tyk2-IN-18-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and use of Tyk2-IN-18-d3, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), for in vitro cell culture experiments. Adherence to these guidelines will help ensure accurate and reproducible results in studies investigating the role of the Tyk2 signaling pathway in various cellular processes, particularly in the context of immunology and autoimmune diseases.
Introduction
This compound is a deuterated analog of a small molecule inhibitor that targets the Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signal transduction of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1] By inhibiting Tyk2, this compound effectively blocks the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of pro-inflammatory genes. Its mechanism of action makes it a valuable tool for studying the pathological roles of these cytokine pathways in autoimmune and inflammatory diseases.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the pseudokinase (JH2) regulatory domain of Tyk2. This binding stabilizes an inhibitory conformation of the enzyme, thereby preventing its kinase activity. This selective inhibition disrupts the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs. The precise mechanism allows for high selectivity for Tyk2 over other members of the JAK family (JAK1, JAK2, and JAK3).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds.
| Property | Value | Reference |
| Compound Name | This compound | N/A |
| Molecular Weight | 449.52 g/mol | [2] |
| IC50 (IL-23 signaling) | < 30 nM | [2][3] |
| IC50 (IFNα signaling) | < 30 nM | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Stock Solution Storage | -20°C (short-term), -80°C (long-term) |
Experimental Protocols
Protocol 1: Reconstitution of this compound and Preparation of Stock Solutions
This protocol describes the procedure for reconstituting lyophilized this compound to create a high-concentration stock solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-Reconstitution Calculations: Before opening the vial of this compound, calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for 1 mg of this compound to make a 10 mM stock solution:
-
Volume (L) = 0.001 g / (0.01 mol/L * 449.52 g/mol ) = 0.000222 L = 222 µL
-
-
-
Reconstitution: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Under a sterile fume hood, carefully add the calculated volume of anhydrous DMSO to the vial containing the lyophilized powder. c. Cap the vial tightly and vortex gently for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes. b. For short-term storage (up to 2 weeks), store the aliquots at -20°C. c. For long-term storage (up to 6 months), store the aliquots at -80°C.
Important Considerations:
-
DMSO is an excellent solvent but can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% to minimize off-target effects.
-
Always use high-purity, anhydrous DMSO to prevent the degradation of the compound.
-
The deuterated nature of this compound is primarily for pharmacokinetic studies and should not significantly alter its in vitro biological activity compared to its non-deuterated counterpart.
Protocol 2: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol outlines a general method to assess the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line).
Materials:
-
Appropriate cell line (e.g., PBMCs, Jurkat cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human cytokine (e.g., IL-12, IL-23, or IFN-α)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Phosphatase and protease inhibitor cocktails
-
Antibodies for Western Blotting or Flow Cytometry (e.g., anti-phospho-STAT, anti-total-STAT, and appropriate secondary antibodies)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight, according to the cell line's specific requirements.
-
Compound Pre-incubation: a. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration). b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. c. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.
-
Cytokine Stimulation: a. Prepare the cytokine solution in complete cell culture medium at a concentration known to induce a robust STAT phosphorylation response. b. Add the cytokine solution to each well (except for the unstimulated control wells) and incubate for the optimal stimulation time (typically 15-30 minutes, but this should be optimized for your specific cell type and cytokine).
-
Cell Lysis and Protein Quantification: a. Following stimulation, wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer supplemented with phosphatase and protease inhibitors. c. Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analysis of STAT Phosphorylation: a. Western Blotting: Analyze the levels of phosphorylated and total STAT proteins in the cell lysates by Western blotting. b. Flow Cytometry: Alternatively, for suspension cells, fix and permeabilize the cells and then stain with fluorescently labeled antibodies against phosphorylated and total STAT proteins for analysis by flow cytometry.
-
Data Analysis: a. Quantify the levels of phosphorylated STAT relative to the total STAT for each treatment condition. b. Normalize the data to the vehicle-treated, cytokine-stimulated control. c. Plot the dose-response curve and calculate the IC50 value of this compound.
Visualizations
Caption: Tyk2 signaling pathway and inhibition by this compound.
Caption: Workflow for assessing this compound activity in cell culture.
References
Application Notes and Protocols for Measuring the Efficacy of Tyk2-IN-18-d3 in Psoriatic Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the therapeutic efficacy of Tyk2-IN-18-d3, a novel Tyrosine Kinase 2 (Tyk2) inhibitor, in preclinical models of psoriasis. The protocols detailed below are based on established and widely used murine models that recapitulate key histopathological and inflammatory features of human psoriatic lesions.
Introduction: The Role of Tyk2 in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and infiltration of immune cells.[1][2] The interleukin-23 (IL-23)/T-helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[3][4] Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key intracellular signaling molecule that mediates the effects of several pro-inflammatory cytokines central to psoriasis, including IL-23, IL-12, and Type I interferons.[3] By binding to the intracellular domains of cytokine receptors, Tyk2 is activated upon cytokine binding and subsequently phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. This leads to the transcription of genes that drive inflammation and keratinocyte proliferation.
This compound is a deuterated analog of a Tyk2 inhibitor, which may offer improved metabolic stability. As a selective inhibitor of Tyk2, it is hypothesized to block the downstream signaling of key psoriatic cytokines, thereby reducing skin inflammation and epidermal hyperplasia. The following protocols are designed to test this hypothesis in robust preclinical models.
Key Signaling Pathway: IL-23/IL-17 Axis
The diagram below illustrates the central role of Tyk2 in the IL-23 signaling pathway, which is a primary target for psoriasis therapy. This compound is expected to inhibit the phosphorylation and activation of Tyk2, thus blocking the downstream cascade.
Experimental Models and Protocols
Two primary in vivo models are recommended for assessing the efficacy of this compound: the Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis Model and the IL-23-Induced Psoriasis Model.
Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis Model
This is a widely used model that induces a psoriasis-like phenotype through the activation of Toll-like receptor 7 (TLR7), leading to the production of IL-23 and IL-17.
Experimental Workflow:
Detailed Protocol:
-
Animals: 8-10 week old BALB/c or C57BL/6 mice.
-
Materials:
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Imiquimod cream (5%).
-
Calipers for skin thickness measurements.
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (scoring erythema, scaling, and thickness).
-
-
Procedure:
-
Shave the dorsal skin of the mice one day before the experiment begins.
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
From Day 0 to Day 6, administer this compound or vehicle orally once daily.
-
From Day 0 to Day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin.
-
Monitor and score the skin inflammation daily using the modified PASI score.
-
On Day 6, euthanize the mice and collect dorsal skin tissue and spleens.
-
Process skin tissue for histopathological analysis (Hematoxylin and Eosin staining) to measure epidermal thickness (acanthosis).
-
Homogenize a portion of the skin tissue to measure cytokine levels (e.g., IL-17A, IL-22) by ELISA or qPCR.
-
Measure spleen weight as an indicator of systemic inflammation.
-
IL-23-Induced Psoriasis Model
This model directly utilizes IL-23, a key cytokine in psoriasis pathogenesis, to induce an inflammatory response in the skin. It is particularly useful for assessing compounds that target the IL-23 pathway.
Experimental Workflow:
References
- 1. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterising a Novel Therapeutic Target for Psoriasis, TYK2, Using Functional Genomics [mdpi.com]
- 3. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
Application Notes and Protocols for Determining the Dose-Response Curve of Tyk2-IN-18-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1] It plays a critical role in mediating the signaling of key cytokines involved in immune and inflammatory responses, such as interleukin (IL)-12, IL-23, and Type I interferons (IFNs).[2][3][4] As a result, Tyk2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[5] Tyk2-IN-18-d3 is a deuterated analog of a Tyk2 inhibitor. Determining the dose-response curve of this compound is a crucial step in its pharmacological characterization, providing essential data on its potency and efficacy.
A dose-response curve illustrates the relationship between the concentration of a drug and its biological effect. From this curve, key parameters such as the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. This document provides detailed protocols for generating a comprehensive dose-response profile for this compound using both biochemical and cell-based assays.
Tyk2 Signaling Pathway
Tyk2 is an intracellular enzyme that associates with the cytoplasmic domains of specific cytokine receptors. The signaling cascade is initiated when a cytokine, such as IL-12, IL-23, or Type I IFN, binds to its corresponding receptor. This binding event induces receptor dimerization, bringing the associated Tyk2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity, leading to their activation via trans-phosphorylation.
Once activated, Tyk2 phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then recruited to the receptor complex, where they are phosphorylated by the activated JAKs. Phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell proliferation, and immune responses. This compound, like other selective Tyk2 inhibitors such as deucravacitinib, is designed to bind to the pseudokinase (JH2) regulatory domain, allosterically inhibiting the kinase function and thereby blocking the downstream signaling cascade.
Experimental Protocols
Two primary types of assays are recommended to determine the dose-response curve for this compound: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess activity in a physiological context.
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified Tyk2 kinase. Assays like the Transcreener® ADP² assay directly measure the ADP produced by the kinase reaction, providing a robust method for inhibitor screening.
Objective: To determine the IC50 value of this compound against purified Tyk2 enzyme.
Materials:
-
Recombinant human Tyk2 enzyme
-
This compound
-
ATP
-
Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer
-
DMSO (for compound dilution)
-
ADP detection assay kit (e.g., Transcreener® ADP² FP Assay Kit)
-
384-well plates (low-volume, black)
-
Plate reader capable of fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Assay Setup:
-
Add kinase assay buffer to the wells of a 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the Tyk2 enzyme to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare a mixture of the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be close to the Kₘ for Tyk2 to ensure accurate IC50 determination.
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed under initial velocity conditions.
-
Detection:
-
Stop the reaction by adding the ADP detection reagent from the kit.
-
Incubate as per the manufacturer's instructions to allow the detection signal to stabilize.
-
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT Assay (pSTAT)
This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in whole cells, providing a physiologically relevant measure of its potency.
Objective: To determine the cellular IC50 value of this compound by measuring the inhibition of IL-12 or IFN-α-induced STAT4/STAT3 phosphorylation.
Materials:
-
Human cell line expressing Tyk2 (e.g., Jurkat, THP-1, or peripheral blood mononuclear cells (PBMCs))
-
This compound
-
Cytokine (e.g., recombinant human IL-12 or IFN-α)
-
Cell culture medium
-
Fixation/Permeabilization buffers
-
Fluorescently-labeled anti-pSTAT antibody (e.g., anti-pSTAT4 or anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cells under standard conditions to ensure they are in a healthy, logarithmic growth phase.
-
Compound Treatment:
-
Plate the cells in a 96-well plate.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-incubate the cells with the diluted compound or vehicle control for 1-2 hours at 37°C.
-
-
Cytokine Stimulation: Stimulate the cells by adding a pre-determined concentration of IL-12 or IFN-α for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.
-
Cell Processing:
-
Immediately stop the stimulation by fixing the cells (e.g., with formaldehyde).
-
Permeabilize the cells to allow for intracellular antibody staining.
-
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT signal in the cell population.
Data Analysis:
-
Normalize the MFI data, setting the stimulated vehicle control as 100% phosphorylation and the unstimulated control as 0%.
-
Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Experimental Workflow
The overall process for determining the dose-response curve of this compound involves several key stages, from initial assay setup to final data analysis and interpretation.
Data Presentation
Quantitative data from the dose-response experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.
| Assay Type | Target Pathway | Cell Line / Enzyme | Stimulus (if applicable) | IC50 (nM) [95% CI] | Hill Slope |
| Biochemical | Tyk2 Kinase Activity | Recombinant Tyk2 | ATP | Value | Value |
| Cellular | Tyk2/STAT3 Signaling | Jurkat | IFN-α | Value | Value |
| Cellular | Tyk2/STAT4 Signaling | PBMCs | IL-12 | Value | Value |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the measured response. The Hill Slope provides information about the steepness of the curve and the nature of the inhibitor-target interaction. Confidence Intervals (CI) indicate the precision of the IC50 estimate.
References
- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. benchchem.com [benchchem.com]
- 5. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Tyk2-IN-18-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates the signaling of key cytokines involved in both innate and adaptive immunity.[1][2] Tyk2 is essential for the signaling pathways of interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4] These cytokines are pivotal in driving the differentiation and function of T helper 1 (Th1) and Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3]
Tyk2-IN-18-d3 is a potent and selective inhibitor of Tyk2, with a reported IC50 value of less than 30 nM for both IL-23 and IFNα signaling pathways. Its deuterated nature may offer altered pharmacokinetic properties. By inhibiting Tyk2, this compound is expected to modulate the activity of various immune cells, making it a valuable tool for research and a potential therapeutic candidate for immune-mediated disorders.
Flow cytometry is an indispensable technique for dissecting the cellular-level effects of immunomodulatory compounds like this compound. It allows for the high-throughput, multi-parametric analysis of individual cells, enabling researchers to quantify changes in immune cell populations, their activation status, and functional responses following treatment. These application notes provide a comprehensive guide to utilizing flow cytometry for evaluating the immunological effects of this compound.
Mechanism of Action: The Tyk2 Signaling Pathway
Tyk2 forms heterodimers with other JAK family members, such as JAK1 and JAK2, to transduce signals from cytokine receptors. Upon cytokine binding (e.g., IL-12, IL-23, or Type I IFNs), the associated Tyk2 and its partner JAK are activated via auto- and trans-phosphorylation. This activation creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes responsible for inflammation and immune responses. This compound, by inhibiting the kinase activity of Tyk2, is expected to block this phosphorylation cascade, thereby downregulating the expression of pro-inflammatory mediators.
Data Presentation: Expected Immunological Effects
The following table summarizes the anticipated effects of this compound on various immune cell subsets based on its mechanism of action and data from other Tyk2 inhibitors. This serves as a guide for expected outcomes in flow cytometry experiments.
| Immune Cell Subset | Key Markers for Flow Cytometry | Expected Effect of this compound | Rationale |
| Th17 Cells | CD3, CD4, RORγt, IL-17A, CCR6 | Decrease in frequency and function | Inhibition of the IL-23 pathway, which is critical for Th17 cell maintenance and effector function. |
| Th1 Cells | CD3, CD4, T-bet, IFN-γ, CXCR3 | Decrease in frequency and function | Inhibition of the IL-12 pathway, which is a primary driver of Th1 differentiation. |
| B Cells | CD19, CD20, IgD, CD27 | Reduction in activation and autoantibody production | Downregulation of Type I IFN signaling, which can reduce B cell hyperactivation. |
| Monocytes / Macrophages | CD14, CD16, HLA-DR | Reduced pro-inflammatory cytokine production | Inhibition of IFN-γ and other inflammatory signals that activate monocytes and macrophages. |
| Dendritic Cells | CD11c, HLA-DR | Reduced production of IL-12 and IL-23 | Tyk2 is involved in the production of IL-12 and IL-23 by dendritic cells in response to certain stimuli. |
Experimental Protocols
In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the in vitro treatment of human PBMCs with this compound.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (reconstituted in DMSO)
-
Appropriate cytokine for stimulation (e.g., IL-12, IL-23, IFN-α)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting and Plating: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO only).
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Stimulation: After pre-incubation, add the appropriate cytokine to stimulate the specific pathway of interest (e.g., 10 ng/mL IL-12 for Th1, 20 ng/mL IL-23 for Th17, or 1000 U/mL IFN-α for Type I IFN pathway).
-
Incubation: Incubate the cells for the desired period. For phospho-flow analysis, a short stimulation of 15-30 minutes is sufficient. For intracellular cytokine analysis, a longer incubation of 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) is required. For immunophenotyping of differentiated cells, incubation can be several days.
-
Cell Harvesting: After incubation, harvest the cells for flow cytometry analysis.
Flow Cytometry Staining Protocol
4.2.1 Suggested Antibody Panel
A multi-color flow cytometry panel is recommended for a comprehensive analysis. The following is a suggested panel for assessing key T helper subsets.
| Marker | Fluorochrome | Purpose |
| Live/Dead Stain | e.g., Zombie Violet™ | Exclude dead cells from analysis |
| CD3 | e.g., FITC | Pan T cell marker |
| CD4 | e.g., PE-Cy7 | T helper cell marker |
| CD8 | e.g., APC-Cy7 | Cytotoxic T cell marker |
| CXCR3 | e.g., APC | Th1 cell surface marker |
| CCR6 | e.g., PE | Th17 cell surface marker |
| IFN-γ | e.g., AF488 | Intracellular cytokine for Th1 cells |
| IL-17A | e.g., PerCP-Cy5.5 | Intracellular cytokine for Th17 cells |
4.2.2 Staining Procedure (Surface and Intracellular)
-
Harvest and Wash: Transfer the treated cells from the 96-well plate to FACS tubes. Wash the cells with 2 mL of FACS buffer (PBS + 2% FBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Live/Dead Staining: Resuspend the cells in 100 µL of PBS containing a live/dead stain and incubate for 20 minutes at room temperature, protected from light.
-
Surface Staining: Add 100 µL of FACS buffer containing the surface antibody cocktail (CD3, CD4, CD8, CXCR3, CCR6) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells with 2 mL of FACS buffer, centrifuge, and discard the supernatant.
-
Fixation and Permeabilization: Resuspend the cells in 100 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.
-
Wash: Wash the cells with 1 mL of permeabilization/wash buffer. Centrifuge and discard the supernatant.
-
Intracellular Staining: Resuspend the cells in 100 µL of permeabilization/wash buffer containing the intracellular antibody cocktail (IFN-γ, IL-17A). Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells with 2 mL of permeabilization/wash buffer. Centrifuge and discard the supernatant.
-
Resuspension and Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a flow cytometer.
Phospho-Flow Protocol (to measure STAT phosphorylation)
This protocol is designed to directly assess the inhibition of cytokine-induced STAT phosphorylation.
-
Cell Treatment and Stimulation: Follow steps 1-5 from Protocol 4.1, using a short stimulation time (15-30 minutes).
-
Fixation: Immediately after stimulation, add an equal volume of pre-warmed fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) to the cell suspension. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the fixed cells and discard the supernatant. Resuspend the pellet in ice-cold permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice for 30 minutes.
-
Wash: Wash the cells with FACS buffer.
-
Staining: Stain with surface markers and an antibody against the phosphorylated STAT of interest (e.g., pSTAT3-AF647, pSTAT4-PE) for 30-60 minutes at room temperature.
-
Wash and Acquire: Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.
Experimental Workflow Visualization
References
Troubleshooting & Optimization
Tyk2-IN-18-d3 Technical Support Center: A Guide for Researchers
Welcome to the technical support center for Tyk2-IN-18-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the solubility and stability challenges associated with this potent Tyk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a deuterated, potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. It exhibits an IC50 value of less than 30 nM for both IL-23 and IFNα-mediated signaling pathways. By selectively targeting Tyk2, this compound plays a crucial role in research focused on autoimmune diseases. The deuteration in this compound is a strategic modification intended to improve its metabolic stability by leveraging the kinetic isotope effect, which can lead to a longer half-life compared to its non-deuterated counterpart.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Due to its characteristically low solubility in aqueous solutions, the recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds like Tyk2 inhibitors. Please refer to the detailed "Troubleshooting Guide for Solubility Issues" section below for a step-by-step approach to mitigate this problem.
Q4: How should I store stock solutions of this compound?
For optimal stability, it is recommended to store DMSO stock solutions of this compound in small aliquots to minimize freeze-thaw cycles. Short-term storage at -20°C is acceptable, while long-term storage at -80°C is advised to ensure the compound's integrity over time.
Q5: What is the expected impact of the 'd3' deuteration on the compound's properties?
The 'd3' designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium. This isotopic substitution strengthens the chemical bonds at the site of deuteration. The primary benefit of this is to slow down the rate of metabolic breakdown by enzymes in biological systems, which can lead to a longer half-life and increased exposure in vivo.[1][2][] While deuteration can sometimes subtly influence physical properties like solubility, its main purpose in drug development is typically to enhance metabolic stability.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following tables provide solubility information for closely related Tyk2 inhibitors and general guidelines for handling this class of compounds. This data should be used as a reference, and it is recommended to perform in-house solubility and stability assessments for your specific experimental conditions.
Table 1: Solubility of Related Tyk2 Inhibitors in Common Solvents
| Compound | Solvent | Reported Solubility |
| Alectinib HCl (a tyrosine kinase inhibitor) | DMSO | 4500.0 ± 6.1 µg/mL |
| Alectinib HCl (a tyrosine kinase inhibitor) | Methanol | 1990.8 ± 7.2 µg/mL |
| PF-06826647 (a Tyk2 inhibitor) | Aqueous buffer (pH 6.5) | ~ 0.3 µg/mL |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Short-term (weeks) | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prepare fresh for each experiment due to potential for precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions to minimize solubility issues.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. Gentle warming to 37°C or brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage.
-
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution. To minimize precipitation, it is recommended to first dilute the stock solution in DMSO before the final aqueous dilution.
-
Add the DMSO solution drop-wise to the vigorously vortexing aqueous buffer. This rapid mixing helps to prevent the compound from precipitating out of solution.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness or solid particles are observed, refer to the troubleshooting guide below.
-
Always prepare a vehicle control using the same final concentration of DMSO in your aqueous buffer.
-
Visualizations
Tyk2 Signaling Pathway and Inhibition
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
References
Navigating the Nuances of TYK2 Inhibition: A Guide to Potential Off-Target Effects of Tyk2-IN-18-d3
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Tyk2-IN-18-d3, a novel deuterated Tyrosine Kinase 2 (TYK2) inhibitor, a thorough understanding of its potential off-target effects is paramount for accurate experimental interpretation and predicting clinical safety. This guide provides a comprehensive resource on the potential off-target profile of TYK2 inhibitors, with a focus on troubleshooting common experimental issues and answering frequently asked questions. The information presented here is based on publicly available data for well-characterized TYK2 inhibitors, such as deucravacitinib, which can serve as a valuable reference for studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns for a selective TYK2 inhibitor like this compound?
A1: While this compound is designed for high selectivity, potential off-target effects may arise from interactions with other Janus kinases (JAK1, JAK2, JAK3) due to structural similarities in the kinase domains.[1][2] Inhibition of these other JAK family members can lead to a range of biological effects, as they mediate signaling for a broad array of cytokines and growth factors.[1][3] Therefore, assessing the selectivity profile against other JAKs is a critical first step.
Q2: How does the allosteric inhibition mechanism of some TYK2 inhibitors contribute to their selectivity?
A2: Many newer TYK2 inhibitors, like deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain rather than the highly conserved ATP-binding site in the catalytic (JH1) domain.[4] This unique mechanism provides greater selectivity for TYK2 over other JAKs, which share a more homologous ATP-binding site. This targeted approach is expected to minimize off-target effects associated with broader JAK inhibition.
Q3: What are the potential clinical adverse effects observed with TYK2 inhibitors that could be indicative of off-target activity?
A3: Clinical trials with TYK2 inhibitors have reported potential adverse effects, including headache, upper respiratory tract infection, nausea, and diarrhea. Increases in circulating levels of creatinine and liver enzymes have also been noted. While these are not always directly linked to off-target kinase inhibition, they warrant careful monitoring in preclinical and clinical studies. It's important to note that selective TYK2 inhibitors are generally associated with a more favorable safety profile compared to less selective JAK inhibitors.
Q4: Could this compound affect signaling pathways beyond the canonical JAK-STAT pathway?
A4: While the primary mechanism of TYK2 inhibitors is the modulation of the JAK-STAT pathway, off-target effects on other kinases could potentially impact unrelated signaling cascades. A comprehensive kinase panel screening is essential to identify any such interactions. For instance, deucravacitinib was shown to have minor effects on the bone morphogenic protein type II (BMPR2) receptor kinase at concentrations much higher than its IC50 for TYK2.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in hematopoietic cell counts (e.g., anemia, neutropenia) | Inhibition of JAK2, which plays a crucial role in hematopoiesis. | 1. Perform a dose-response analysis of this compound on hematopoietic progenitor cell differentiation in vitro.2. Compare the IC50 for the hematopoietic effect with the IC50 for TYK2 inhibition.3. Test the selectivity of this compound against JAK2 in a biochemical or cellular assay. |
| Alterations in lipid profiles (e.g., increased cholesterol) | Potential off-target effects on lipid metabolism, a known concern with some JAK inhibitors. | 1. Measure lipid levels in plasma from in vivo studies.2. Investigate the expression and activity of key enzymes involved in lipid metabolism in relevant cell types treated with this compound. |
| Unanticipated effects on cell growth or apoptosis in cell lines not expressing TYK2-dependent cytokine receptors. | Off-target inhibition of other kinases involved in cell cycle regulation or survival pathways. | 1. Screen this compound against a broad panel of kinases to identify potential off-target interactions.2. Validate any identified off-target hits in cellular assays using relevant cell lines. |
| Inconsistent results between in vitro and in vivo experiments. | Differences in metabolic stability due to the deuteration of this compound, leading to different active metabolite profiles and potential off-target effects. | 1. Characterize the in vitro and in vivo metabolic profile of this compound.2. Test the activity and selectivity of major metabolites. |
Quantitative Data Summary
The following tables summarize the selectivity profiles of well-characterized TYK2 inhibitors, which can serve as a benchmark for evaluating this compound.
Table 1: Kinase Selectivity of Deucravacitinib
| Kinase | IC50 (nM) | Fold Selectivity vs. TYK2 |
| TYK2 (JH2) | 0.2 | 1 |
| JAK1 (JH2) | - | >17-fold more selective for TYK2 JH2 |
| JAK2 (JH1) | >10,000 | >50,000 |
| JAK3 (JH1) | >10,000 | >50,000 |
| BMPR2 | <200 | >10,000-fold more selective for TYK2 JH2 |
Data compiled from Burke et al., 2019 as cited in the search results.
Table 2: Functional Cellular Selectivity of Deucravacitinib vs. Other JAK Inhibitors
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Deucravacitinib | ~1 | >1000 | >1000 | >1000 |
| Tofacitinib | >1000 | ~10 | ~20 | ~1 |
| Upadacitinib | >1000 | ~50 | ~100 | >1000 |
| Baricitinib | >1000 | ~40 | ~30 | >1000 |
Approximate values based on simulations and in vitro whole blood assays.
Experimental Protocols
1. Kinase Selectivity Profiling (Biochemical Assay)
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Objective: To determine the inhibitory activity of this compound against a panel of kinases.
-
Methodology:
-
Utilize a radiometric or fluorescence-based in vitro kinase assay platform (e.g., KinaseProfiler™, DiscoverX).
-
Prepare a dilution series of this compound.
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Incubate the compound with a panel of purified recombinant kinases (including JAK1, JAK2, JAK3, and other relevant kinases) in the presence of ATP and a specific substrate.
-
Measure kinase activity by quantifying substrate phosphorylation.
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Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular JAK-STAT Phosphorylation Assay
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Objective: To assess the functional selectivity of this compound in a cellular context.
-
Methodology:
-
Culture relevant cell lines (e.g., Jurkat cells for TYK2/JAK1 signaling, TF-1 cells for JAK2 signaling).
-
Pre-incubate cells with a dilution series of this compound.
-
Stimulate the cells with the appropriate cytokine to activate specific JAK-STAT pathways (e.g., IFN-α for TYK2/JAK1, IL-23 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2).
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Lyse the cells and quantify the phosphorylation of specific STAT proteins (e.g., pSTAT3, pSTAT5) using methods like Western blotting, ELISA, or flow cytometry.
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Determine the IC50 for the inhibition of each pathway.
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Visualizations
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyk2-IN-18-d3 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tyk2-IN-18-d3 in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a deuterated form of Tyk2-IN-18, a potent inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][2] Upon cytokine binding to their receptors, Tyk2 becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses. This compound inhibits the kinase activity of Tyk2, thereby blocking this signaling cascade.[1][2] The deuteration in this compound may be utilized for tracer or internal standard purposes in certain analytical assays.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
Based on available data, this compound has a half-maximal inhibitory concentration (IC50) of less than 30 nM for both IL-23 and IFNα-mediated signaling pathways.[3] A good starting point for in vitro cell-based assays would be to perform a dose-response curve ranging from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell type and experimental conditions.
Q3: How should I dissolve and store this compound?
Like many kinase inhibitors, this compound is expected to have low aqueous solubility. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
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Stock Solution Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. You may need to vortex or sonicate briefly to ensure complete dissolution.
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Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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Working Solution Preparation: For your experiments, dilute the DMSO stock solution into your aqueous cell culture medium or buffer to the desired final concentration. It is critical to ensure that the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q4: Which signaling pathways are affected by this compound?
This compound primarily targets the Tyk2 kinase. As a result, it inhibits the signaling pathways initiated by cytokines that rely on Tyk2 for signal transduction. These include:
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IL-23/IL-17 Axis: Tyk2 is a key component of the IL-23 receptor signaling pathway, which is crucial for the development and function of Th17 cells that produce IL-17.
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IL-12 Signaling: Tyk2 is involved in IL-12 signaling, which promotes the differentiation of Th1 cells and the production of IFN-γ.
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Type I Interferon (IFN-α/β) Signaling: Tyk2 is essential for the signaling of type I interferons, which play a critical role in antiviral immunity and the regulation of the immune system.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other relevant Tyk2 inhibitors.
| Compound | Target Pathway | IC50 Value | Cell Type/Assay Condition |
| This compound | IL-23 signaling | < 30 nM | Cellular Assay |
| This compound | IFNα signaling | < 30 nM | Cellular Assay |
| Deucravacitinib | Tyk2 (JH2 domain) | 1.0 nM | Biochemical Assay |
| Deucravacitinib | IL-12/IL-23 signaling | 2-19 nM | Cellular Assays |
| Tyk2-IN-18 | JAK2-JH2 | < 10 nM | Biochemical Assay |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Include a vehicle control (DMSO only).
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Incubation: Treat the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol measures the inhibition of Tyk2-mediated STAT3 phosphorylation.
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Cell Culture and Treatment: Plate cells and, if necessary, serum-starve them to reduce basal signaling. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
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Cytokine Stimulation: Stimulate the cells with a Tyk2-dependent cytokine, such as IL-23 (for p-STAT3), for a short period (e.g., 15-30 minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against p-STAT3 (e.g., Tyr705) and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
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Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Cytokine Production Assay (ELISA for IL-17A or IFN-γ)
This protocol quantifies the inhibitory effect of this compound on the production of downstream cytokines.
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Cell Culture and Treatment: Isolate and culture appropriate cells (e.g., PBMCs or specific T cell subsets). Pre-treat the cells with different concentrations of this compound for 1-2 hours.
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Cell Stimulation: Stimulate the cells with relevant stimuli to induce cytokine production (e.g., anti-CD3/CD28 antibodies and IL-23 for IL-17A production from Th17 cells, or IL-12 for IFN-γ production from Th1 cells).
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Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatants.
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ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IL-17A or IFN-γ) according to the manufacturer's instructions.
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Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Plot the cytokine concentration against the inhibitor concentration to assess the dose-dependent inhibition.
Troubleshooting Guide
Issue 1: Low or no inhibitory effect observed.
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Possible Cause:
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Incorrect Concentration: The concentration of this compound may be too low.
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Compound Inactivity: The compound may have degraded.
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Cellular Resistance: The cell line may have intrinsic resistance mechanisms.
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Solution:
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Optimize Concentration: Perform a wider dose-response curve.
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Check Compound Integrity: Use a fresh stock of the inhibitor.
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Use a Different Cell Line: Test the inhibitor on a cell line known to be responsive to Tyk2 inhibition.
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Issue 2: High background signal in assays.
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Possible Cause:
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Non-specific Binding (Western Blot): Inadequate blocking or washing of the membrane.
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Autofluorescence (Flow Cytometry): Cellular autofluorescence can interfere with the signal.
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High Basal Signaling: The cell line may have high basal levels of p-STAT.
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Solution:
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Optimize Assay Conditions: Increase blocking time and the number of washes for Western blots. Use appropriate compensation controls for flow cytometry.
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Serum Starvation: Serum-starve cells before stimulation to reduce basal signaling.
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Issue 3: Cell toxicity at expected effective concentrations.
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Possible Cause:
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Off-target Effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes.
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Solvent Toxicity: The final DMSO concentration may be too high.
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-
Solution:
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Lower Concentration: Use the lowest effective concentration of the inhibitor.
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Control for Solvent Effects: Ensure the final DMSO concentration is below 0.1% and include a vehicle control in all experiments.
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Validate with a Secondary Inhibitor: Use a structurally different Tyk2 inhibitor to confirm that the observed toxicity is not a compound-specific off-target effect.
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Issue 4: Inconsistent results between experiments.
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Possible Cause:
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Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions.
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Inconsistent Reagent Preparation: Errors in preparing inhibitor dilutions or other reagents.
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Solution:
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Standardize Protocols: Maintain consistent cell culture practices and carefully prepare all reagents.
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Use Internal Controls: Include positive and negative controls in every experiment.
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Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tyk2-IN-18-d3 In Vivo Experiments
Welcome to the technical support center for Tyk2-IN-18-d3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this novel, deuterated TYK2 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and offers guidance on how to troubleshoot potential issues during your in-vivo experiments with this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is a deuterated, potent inhibitor of Tyrosine Kinase 2 (TYK2) with a reported IC50 value of less than 30 nM for both IL-23 and IFNα signaling pathways.[1][2][3] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of key cytokines involved in autoimmune and inflammatory diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[4] By inhibiting TYK2, this compound blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.[4]
Q2: What are the potential advantages of using a deuterated compound like this compound in vivo?
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can offer several pharmacokinetic advantages. This is due to the "kinetic isotope effect," which can slow down the rate of metabolic processes that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. Potential benefits include:
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Increased Metabolic Stability: Reduced rate of metabolism can lead to a longer half-life.
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Improved Pharmacokinetic Profile: This may result in higher plasma concentrations (Cmax) and greater overall drug exposure (AUC).
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Reduced Potential for Toxic Metabolites: Slower metabolism can sometimes decrease the formation of reactive or toxic metabolites.
It is important to note that the effects of deuteration are not always predictable and need to be empirically determined for each compound.
Q3: I am observing lower than expected efficacy in my in vivo model. What are the possible causes and how can I troubleshoot this?
Low in vivo efficacy can stem from multiple factors. Here's a step-by-step troubleshooting guide:
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Compound Formulation and Administration:
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Solubility Issues: this compound, like many small molecule inhibitors, may have poor aqueous solubility. Ensure the compound is fully dissolved in your vehicle. Consider using co-solvents such as DMSO, PEG400, or Tween 80. Always include a vehicle-only control group in your experiment.
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Improper Dosing: Verify the accuracy of your dose calculations and administration technique (e.g., oral gavage, intraperitoneal injection). Ensure the dosing volume is appropriate for the animal model.
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Formulation Stability: Prepare fresh formulations for each experiment to avoid degradation of the compound.
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Pharmacokinetic Issues:
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Insufficient Drug Exposure: The administered dose may not be achieving therapeutic concentrations at the target tissue. Conduct a pilot pharmacokinetic study to measure plasma and tissue levels of this compound.
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Rapid Metabolism or Clearance: While deuteration is intended to improve metabolic stability, the actual in vivo half-life may still be shorter than required. Consider increasing the dosing frequency.
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Experimental Model and Design:
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Model Selection: Ensure the chosen animal model is appropriate and responsive to TYK2 inhibition. The pathology of the model should be dependent on IL-12, IL-23, or Type I IFN signaling.
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Timing of Treatment: The timing of inhibitor administration relative to disease induction is critical. Consider both prophylactic (before disease onset) and therapeutic (after disease onset) treatment regimens.
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Biological Variability: High individual variability within experimental groups can mask a true treatment effect. Ensure proper randomization of animals and use adequate group sizes (typically n=8-10).
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Target Engagement:
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Lack of Target Inhibition: Confirm that this compound is reaching its target and inhibiting TYK2 signaling in vivo. This can be assessed by measuring the phosphorylation of downstream STAT proteins (e.g., pSTAT3, pSTAT4) in relevant tissues or peripheral blood mononuclear cells (PBMCs).
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Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo efficacy data for representative TYK2 inhibitors. This information can serve as a benchmark for your experiments with this compound.
Table 1: In Vitro Potency of Selected TYK2 Inhibitors
| Compound | Target | Assay | IC50 (nM) |
| This compound | TYK2 | IL-23 signaling | < 30 |
| This compound | TYK2 | IFNα signaling | < 30 |
| Deucravacitinib | TYK2 (JH2 domain) | Biochemical | 0.2 |
| Deucravacitinib | TYK2 | IFNα-induced pSTAT1 (mouse whole blood) | 100 |
| PF-06826647 | TYK2 | Enzymatic | 29 (human) |
| PF-06826647 | TYK2 | Enzymatic | 1407 (mouse) |
Data compiled from multiple sources.
Table 2: In Vivo Efficacy of Deucravacitinib in a Mouse Psoriasis Model (IL-23 Induced Acanthosis)
| Dose (mg/kg, oral, BID) | Inhibition of Ear Swelling (%) |
| 7.5 | ~50 |
| 15 | ~75 (comparable to anti-IL-23 antibody) |
| 30 | >75 (more effective than anti-IL-23 antibody) |
Data adapted from studies on Deucravacitinib.
Table 3: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs (Illustrative Examples)
| Parameter | Non-Deuterated Analog | Deuterated Drug | Anticipated Change |
| Half-life (t½) | Shorter | Longer | Increased |
| Max Concentration (Cmax) | Lower | Higher | Increased |
| Area Under the Curve (AUC) | Lower | Higher | Increased |
| Clearance (CL) | Higher | Lower | Decreased |
This table illustrates the general expected effects of deuteration based on the kinetic isotope effect.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: IL-23-Induced Psoriasis-Like Skin Inflammation in Mice
This model is suitable for evaluating the efficacy of TYK2 inhibitors in a psoriasis-like setting.
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Animals: Use 8-10 week old female C57BL/6 mice.
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Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
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Disease Induction:
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Anesthetize mice using isoflurane.
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Inject 20 µL of recombinant mouse IL-23 (0.5 µg) intradermally into the right ear pinna on days 0, 2, 4, 6, and 8.
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The left ear can be injected with vehicle (e.g., PBS) as an internal control.
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This compound Administration:
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Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
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Administer the compound orally (e.g., by gavage) or via another appropriate route (e.g., intraperitoneal injection) at the desired doses.
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Treatment can be initiated prophylactically (starting on day 0) or therapeutically (e.g., starting on day 4). A twice-daily dosing regimen is often effective for small molecule inhibitors.
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-
Efficacy Readouts:
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Measure ear thickness daily using a digital caliper.
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On day 9, euthanize the mice and collect ear tissue for histological analysis (H&E staining to assess acanthosis and inflammatory infiltrate) and for measurement of inflammatory markers (e.g., cytokine levels such as IL-17A and IL-22 via qPCR or ELISA).
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Protocol 2: Anti-CD40 Induced Colitis in Mice
This model is useful for assessing the efficacy of TYK2 inhibitors in an inflammatory bowel disease context.
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Animals: Use T and B cell deficient mice, such as Rag1-/- or Rag2-/- mice, to focus on the innate immune response.
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Disease Induction:
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Administer a single intraperitoneal injection of an agonistic anti-CD40 antibody (e.g., clone FGK45) at a dose of 100-200 µg per mouse.
-
-
This compound Administration:
-
Prepare and administer this compound as described in Protocol 1.
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Treatment is typically administered daily, starting on the day of anti-CD40 injection.
-
-
Efficacy Readouts:
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Monitor body weight daily. Weight loss is a key indicator of disease severity.
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Assess stool consistency and the presence of blood.
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On day 7, euthanize the mice and collect the colon.
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Measure colon length and weight. A shorter and heavier colon indicates inflammation.
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Perform histological analysis of colon sections to score for inflammation, epithelial damage, and immune cell infiltration.
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Measure cytokine levels (e.g., IL-12, IL-23) in colon tissue homogenates.
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Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
References
Technical Support Center: Overcoming Resistance to TYK2 Inhibitors in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tyrosine Kinase 2 (TYK2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on understanding and overcoming resistance.
Troubleshooting Guide: Investigating TYK2 Inhibitor Resistance
This guide provides a systematic approach for researchers who observe a loss of efficacy or suspect the development of resistance to TYK2 inhibitors in their cell line models.
Problem: Decreased sensitivity of a cell line to a TYK2 inhibitor over time.
Initial Assessment:
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Confirm Cell Line Identity and Health:
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Perform cell line authentication (e.g., STR profiling) to rule out contamination or misidentification.
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Regularly check for mycoplasma contamination.
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Monitor cell morphology and doubling time to ensure the culture is healthy.
-
-
Verify Inhibitor Integrity and Concentration:
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Ensure the inhibitor stock solution is properly stored and has not undergone excessive freeze-thaw cycles.
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Confirm the final concentration of the inhibitor in your experiments.
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Consider testing a fresh batch of the inhibitor to rule out compound degradation.
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Investigating the Mechanism of Resistance:
If the initial checks do not resolve the issue, the following steps can help elucidate the mechanism of resistance.
| Potential Cause | Recommended Action | Expected Outcome |
| On-Target Resistance: TYK2 Gene Mutation | 1. Sequence the TYK2 Gene: Extract genomic DNA from both the parental (sensitive) and resistant cell lines. Sequence the entire coding region of the TYK2 gene, paying close attention to the pseudokinase (JH2) domain for allosteric inhibitors (e.g., deucravacitinib) and the kinase (JH1) domain for ATP-competitive inhibitors.[1][2] 2. Site-Directed Mutagenesis: If a mutation is identified, introduce it into a wild-type TYK2 expression vector. Transfect this construct into the parental cell line and assess the inhibitor's IC50.[1] | A significant increase in the IC50 value in the resistant line or in parental cells expressing the mutant TYK2 would confirm that the mutation confers resistance.[1] |
| On-Target Resistance: TYK2 Overexpression | 1. Western Blot Analysis: Compare the total TYK2 protein levels between the parental and resistant cell lines. 2. qPCR Analysis: Measure TYK2 mRNA levels to determine if the overexpression is due to increased transcription. | A notable increase in TYK2 protein and/or mRNA levels in the resistant cell line would suggest that the cells are overcoming inhibition by increasing the amount of the target protein.[2] |
| Bypass Pathway Activation | 1. Phosphoproteomics Analysis: Use quantitative mass spectrometry-based phosphoproteomics to compare the phosphorylation landscape of parental and resistant cells, both with and without inhibitor treatment. This can reveal hyperactivated signaling pathways in the resistant cells. 2. Western Blot for Key Signaling Nodes: Based on phosphoproteomics data or known resistance pathways for other TKIs, probe for the activation (i.e., phosphorylation) of key proteins in alternative pathways (e.g., other JAK family members, receptor tyrosine kinases, or downstream effectors like AKT and ERK). | Identification of hyperphosphorylated proteins in resistant cells, particularly in the presence of the TYK2 inhibitor, points to the activation of a bypass signaling pathway. |
| Upregulation of Downstream Effectors | Western Blot Analysis: Assess the total and phosphorylated levels of downstream signaling molecules, such as STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT4), in both parental and resistant cell lines after cytokine stimulation and inhibitor treatment. | Constitutive activation or increased expression of STATs in the resistant line, even with TYK2 inhibited, could indicate a mechanism downstream of TYK2. |
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to an allosteric TYK2 inhibitor (e.g., deucravacitinib). What is the most likely mechanism of resistance?
A1: For allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, the most probable mechanism of acquired resistance is the emergence of mutations within this JH2 domain. These mutations can alter the binding site, thereby reducing the affinity of the inhibitor and rendering it less effective. While less common for this class of inhibitors, overexpression of the TYK2 protein could also contribute to resistance.
Q2: How do I establish a TYK2 inhibitor-resistant cell line in the lab?
A2: A common method is through continuous exposure to escalating concentrations of the inhibitor.
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Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of the TYK2 inhibitor in your parental cell line.
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Chronic Exposure: Culture the parental cells in a medium containing a low concentration of the inhibitor (e.g., the IC20, the concentration that inhibits 20% of cell growth).
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Dose Escalation: As the cells adapt and resume normal proliferation, gradually increase the inhibitor concentration. This process is repeated over several weeks to months.
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Confirmation of Resistance: Periodically measure the IC50 of the cultured cells. A stable and significant increase in the IC50 (e.g., 10- to 30-fold higher than the parental IC50) confirms the establishment of a resistant cell line.
Q3: What are "bypass signaling pathways," and how can they cause resistance to TYK2 inhibitors?
A3: Bypass signaling pathways are alternative cellular signaling routes that can compensate for the inhibition of the primary target, in this case, TYK2. Even if the TYK2 inhibitor is effectively blocking its target, cancer cells can sometimes adapt by activating other kinases or signaling molecules that can then activate the same downstream effectors (like STAT proteins) necessary for their survival and proliferation. This renders the inhibition of TYK2 ineffective.
Q4: How can I confirm that my TYK2 inhibitor is engaging its target in my cellular assay?
A4: The most direct way is to assess the phosphorylation of downstream targets of TYK2-dependent signaling. A widely used method is to measure the phosphorylation of STAT proteins. For example, you can perform a dose-response experiment with your TYK2 inhibitor and measure the levels of phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT4) following stimulation with a TYK2-dependent cytokine like IL-12, IL-23, or IFN-α. A reduction in STAT phosphorylation would confirm on-target activity.
Q5: Are there any known mutations in TYK2 that confer resistance to inhibitors?
A5: While clinical evidence for deucravacitinib resistance is not yet established, preclinical investigations into potential resistance mechanisms are ongoing. Hypothetically, mutations in the pseudokinase (JH2) domain of TYK2 are a primary candidate for conferring resistance to allosteric inhibitors like deucravacitinib by disrupting the drug's binding site. For ATP-competitive inhibitors, mutations in the kinase (JH1) domain, particularly "gatekeeper" residues, are a well-established mechanism of resistance for other tyrosine kinase inhibitors and could potentially arise for TYK2 inhibitors of this class.
Quantitative Data Summary
The following tables provide hypothetical and literature-derived data to illustrate the expected quantitative changes in inhibitor sensitivity in resistant cell lines.
Table 1: Hypothetical IC50 Values for TYK2 Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (nM) (Parental) | IC50 (nM) (Resistant) | Fold Resistance | Potential Mechanism |
| Cell Line A | Deucravacitinib (Allosteric) | 10 | 350 | 35 | Mutation in TYK2 JH2 domain |
| Cell Line B | TYK2 Inhibitor X (ATP-Competitive) | 25 | 600 | 24 | Mutation in TYK2 JH1 domain |
| Cell Line C | Deucravacitinib (Allosteric) | 15 | 180 | 12 | TYK2 protein overexpression |
Table 2: IC50 Values of a TYK2 Inhibitor (PF-06673518) and a Pan-JAK Inhibitor (Tofacitinib) in Human vs. Mouse Cells
This table highlights species-specific differences in inhibitor potency, a critical consideration in preclinical studies.
| Assay | Inhibitor | Human IC50 (nM) | Mouse IC50 (nM) |
| IL-12 induced pSTAT4 | Tofacitinib | 145 | 257 |
| IL-12 induced pSTAT4 | PF-06673518 | 64 | 518 |
| IL-15 induced pSTAT5 | Tofacitinib | 11 | 19 |
| IL-15 induced pSTAT5 | PF-06673518 | 135 | 127 |
Experimental Protocols
Protocol 1: Generation of a Deucravacitinib-Resistant Cell Line
-
Determine Parental IC50:
-
Seed parental cells in 96-well plates.
-
Treat with a range of deucravacitinib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTS or resazurin) to determine the IC50.
-
-
Induce Resistance:
-
Culture parental cells in a flask with complete medium containing deucravacitinib at a low concentration (e.g., IC20).
-
Maintain the cells in this medium, changing it every 2-3 days and passaging as needed.
-
Once cells are proliferating steadily, increase the deucravacitinib concentration in a stepwise manner.
-
-
Confirm and Maintain Resistance:
-
Periodically determine the IC50 of the resistant cell population.
-
Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the cells in a medium containing the high concentration of deucravacitinib.
-
Protocol 2: Western Blot for TYK2 and Phospho-STAT
-
Cell Lysis:
-
Treat parental and resistant cells with and without the TYK2 inhibitor for a specified time, followed by stimulation with a relevant cytokine (e.g., IL-23).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against total TYK2, phospho-STAT (e.g., pSTAT3 Tyr705), and total STAT overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an ECL substrate.
-
Normalize phospho-STAT levels to total STAT levels.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TYK2 signaling pathway and point of inhibition.
Caption: Workflow for investigating TYK2 inhibitor resistance.
Caption: On-target vs. bypass pathway resistance mechanism.
References
Technical Support Center: Minimizing Toxicity of Tyk2 Inhibitors in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of Tyk2 inhibitors in preclinical animal models. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address common challenges encountered during in vivo research.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target and off-target toxicities of Tyk2 inhibitors in animal models?
A1: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines like IL-12, IL-23, and Type I interferons.[1][2] Selective Tyk2 inhibitors are designed to offer a better safety profile compared to broader JAK inhibitors by avoiding the inhibition of JAK1, JAK2, and JAK3, which are associated with a wider range of systemic effects.[3]
-
On-target toxicities are generally related to the immunosuppressive effects of inhibiting Tyk2-mediated cytokine pathways. In animal models, this may manifest as:
-
Off-target toxicities depend on the selectivity of the specific inhibitor. For less selective inhibitors, toxicities associated with the inhibition of other JAK family members may be observed, including:
-
Hematological effects (e.g., anemia, neutropenia) due to JAK2 inhibition.
-
Gastrointestinal issues.
-
Changes in lipid profiles.
-
Deucravacitinib, a highly selective allosteric Tyk2 inhibitor, has shown a favorable safety profile in preclinical studies, with minimal off-target effects.
Q2: What are the most common adverse findings in repeat-dose toxicity studies of Tyk2 inhibitors in animals?
A2: In chronic toxicity studies with deucravacitinib, the following findings have been observed in animal models:
-
Rats:
-
Decreases in lymphocyte counts.
-
Reduced bone marrow cellularity.
-
Decreased lymphoid cellularity in tissues of the immune system.
-
Decreased platelet counts and red blood cell (RBC) mass parameters at higher exposures.
-
-
Monkeys:
-
Clinical and microscopic skin changes.
-
Decreased RBC mass parameters.
-
Myocardial inflammation was observed in a one-month study, but not in longer-term studies; this finding was also seen in some control animals, making its direct relation to the drug unclear.
-
It is important to note that these effects were often observed at exposures significantly higher than the recommended human dose (RHD).
Q3: How should Tyk2 inhibitors be formulated for oral administration in animal models to minimize vehicle-related toxicity?
A3: Proper formulation is critical for accurate dosing and minimizing toxicity that could confound study results. Since many Tyk2 inhibitors are poorly soluble in water, suspension formulations are commonly used for oral gavage.
A frequently used vehicle for deucravacitinib in murine studies is a suspension in a mixture of:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline
Best Practices for Formulation:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-specific and vehicle-induced toxicities.
-
Minimize DMSO: While useful for initial dissolution, high concentrations of DMSO can have biological effects. Keep the final concentration as low as possible.
-
Fresh Preparation: Prepare formulations fresh daily to ensure stability and homogeneity, unless stability data supports longer storage.
-
Homogeneity: Ensure the suspension is uniformly mixed before each administration to guarantee consistent dosing.
-
pH Considerations: The pH of the formulation should be as close to neutral as possible (pH 5-9) to avoid irritation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Animal Mortality or Severe Morbidity | - Dose is too high (exceeds Maximum Tolerated Dose - MTD).- Formulation/vehicle toxicity.- Off-target toxicity of the inhibitor.- Contamination of the test article or vehicle. | - Conduct a dose-range finding study to determine the MTD.- Include a vehicle-only control group to assess vehicle toxicity.- Review the selectivity profile of the inhibitor.- Ensure proper handling and storage of all materials. |
| Significant Weight Loss (>15-20%) | - On-target effects on immune homeostasis.- Gastrointestinal toxicity.- Reduced food and water intake due to general malaise.- Vehicle-related effects. | - Reduce the dose.- Monitor food and water consumption daily.- Consider a more palatable vehicle if administered in feed.- Evaluate for signs of GI distress (e.g., diarrhea). |
| Abnormal Hematology (Anemia, Lymphopenia) | - On-target immunosuppression (lymphopenia).- Off-target inhibition of JAK2 (anemia, thrombocytopenia).- Bone marrow suppression. | - Collect blood for complete blood counts (CBCs) at baseline and throughout the study.- Perform histopathology of the bone marrow and spleen.- Correlate findings with the inhibitor's selectivity profile. |
| Skin Lesions or Rashes | - Potential on-target effect (observed in monkeys with deucravacitinib).- Hypersensitivity reaction.- Off-target dermatological toxicity. | - Document and score skin lesions regularly.- Perform skin biopsies for histopathological evaluation.- Consider dose reduction. |
| Inconsistent or Lack of Efficacy at Doses Approaching Toxicity | - Narrow therapeutic window.- Poor pharmacokinetic properties (e.g., low bioavailability).- Issues with formulation leading to inconsistent exposure. | - Characterize the pharmacokinetic/pharmacodynamic (PK/PD) relationship.- Optimize the formulation and administration route to improve exposure.- Consider a different dosing regimen (e.g., twice daily instead of once daily). |
Quantitative Toxicity Data
The following tables summarize available preclinical toxicology data for deucravacitinib. Data for other Tyk2 inhibitors is limited in the public domain.
Table 1: Deucravacitinib - Repeat-Dose Toxicity Findings
| Species | Study Duration | Key Findings | Exposure Multiple vs. RHD (AUC) |
| Rat | Chronic | Decreased lymphocytes, bone marrow cellularity, and lymphoid cellularity. | Not specified |
| Rat | Chronic | Decreased platelet counts and RBC mass parameters. | LOAEL at ~42x |
| Monkey | Chronic | Clinical and microscopic skin changes, decreased RBC mass parameters. | LOAEL at ~7x |
LOAEL: Lowest Observed Adverse Effect Level; RHD: Recommended Human Dose; AUC: Area Under the Curve. Data sourced from.
Table 2: Deucravacitinib - Reproductive and Developmental Toxicity
| Study Type | Species | Findings | Exposure Multiple vs. RHD (AUC) |
| Fertility and Early Embryonic Development | Rat (Male & Female) | No effects on fertility. | Up to ~247x (males) and ~171x (females) |
| Embryo-fetal Development | Rat & Rabbit | No embryolethal or teratogenic effects. | Up to ~266x (rats) and ~91x (rabbits) |
| Pre- and Post-natal Development | Rat | Reduced body weight gain in F1 offspring during pre-weaning at the highest dose (maternally non-toxic). | 110x |
Data sourced from.
Table 3: Deucravacitinib - Genotoxicity and Carcinogenicity
| Study Type | Result |
| Ames Assay | Not mutagenic |
| In vitro Chromosomal Aberration Assay | Not clastogenic |
| In vivo Mouse Micronucleus Assay | Not clastogenic |
| 2-year Carcinogenicity Study (Rat) | No evidence of tumorigenicity |
| 6-month Carcinogenicity Study (rasH2 Mouse) | No evidence of tumorigenicity |
Data sourced from.
Experimental Protocols
Protocol 1: General Repeat-Dose Toxicity Study in Rodents (e.g., Rats)
-
Animal Model: Use a standard strain of rats (e.g., Sprague-Dawley or Wistar), typically 6-8 weeks old at the start of the study.
-
Group Allocation: Assign animals to at least 3 dose groups (low, mid, high) and a vehicle control group. A typical group size is 10 animals/sex/group.
-
Dose Selection: Doses should be selected based on results from acute toxicity and dose-range finding studies to establish a no-observed-adverse-effect-level (NOAEL) and identify target organs of toxicity.
-
Administration: Administer the Tyk2 inhibitor and vehicle via the intended clinical route, most commonly oral gavage, once daily for a specified duration (e.g., 28 or 90 days).
-
In-life Monitoring:
-
Daily: Clinical observations for signs of toxicity (e.g., changes in posture, activity, fur appearance), and mortality/morbidity checks.
-
Weekly: Record body weights and food consumption.
-
Periodic: Ophthalmic examinations and detailed clinical examinations.
-
-
Clinical Pathology: Collect blood at termination (and potentially at interim time points) for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Record organ weights of key organs (e.g., liver, kidneys, spleen, thymus, heart, brain).
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin.
-
Perform histopathological examination of tissues from the control and high-dose groups. If treatment-related findings are observed, examine the lower dose groups to determine a NOAEL. Pay special attention to lymphoid organs.
-
Protocol 2: Immunotoxicity Screening in a 28-Day Rat Study
This protocol can be integrated into a standard 28-day toxicity study.
-
Antigen Challenge: On a pre-determined day (e.g., Day 22), immunize a subset of animals with a T-cell-dependent antigen like Keyhole Limpet Hemocyanin (KLH).
-
Antibody Titer Measurement: At termination, collect serum to measure KLH-specific IgM and IgG antibody titers using an ELISA to assess the humoral immune response.
-
Lymphocyte Immunophenotyping: Collect whole blood and spleen samples at termination. Use flow cytometry to enumerate major lymphocyte populations (e.g., T-cells (CD3+, CD4+, CD8+), B-cells, NK cells).
-
Histopathology of Lymphoid Organs: In addition to standard histopathology, perform a detailed evaluation of the thymus, spleen, lymph nodes, and gut-associated lymphoid tissue (GALT) for changes in cellularity and architecture.
Visualizations
Caption: Simplified TYK2 signaling pathway and the inhibitory action of a selective Tyk2 inhibitor.
Caption: General experimental workflow for a repeat-dose toxicity study in animal models.
Caption: A logical workflow for troubleshooting the source of toxicity in animal studies.
References
Tyk2-IN-18-d3 cross-reactivity with other JAK kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Tyk2-IN-18-d3, a deuterated Tyk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a deuterated tyrosine kinase 2 (Tyk2) inhibitor. Its primary target is the pseudokinase (JH2) domain of Tyk2, leading to allosteric inhibition of the kinase. It has been shown to inhibit signaling of interleukin-23 (IL-23) and interferon-alpha (IFNα) with an IC50 value of less than 30 nM.[1]
Q2: What is the expected cross-reactivity of this compound with other JAK kinases?
While specific cross-reactivity data for this compound is not publicly available, it belongs to a series of novel N-(methyl-d3)pyridazine-3-carboxamide derivatives designed for high selectivity for Tyk2.[2][3][4][5] Data for a representative compound from this series, "compound 30," demonstrates significant selectivity for Tyk2 over other JAK family members.
Q3: How does the deuteration in this compound affect its properties?
The incorporation of deuterium in the N-methyl group of the pyridazine-3-carboxamide skeleton is a strategy to improve metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down enzymatic processes like demethylation, potentially leading to a longer half-life and reduced formation of active metabolites that could have off-target effects.
Troubleshooting Guides
Problem: Inconsistent IC50 values in biochemical assays.
Possible Causes & Solutions:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the specific JAK kinase.
-
Enzyme Activity: The activity of recombinant kinases can vary between batches and may decrease with improper storage. Always qualify a new batch of enzyme and handle it according to the manufacturer's instructions.
-
Substrate Concentration: Ensure the substrate concentration is optimal and consistent across experiments.
-
Incubation Times: Both pre-incubation of the inhibitor with the enzyme and the kinase reaction time should be strictly controlled.
Problem: High background signal in cell-based STAT phosphorylation assays.
Possible Causes & Solutions:
-
Basal STAT Phosphorylation: Some cell lines exhibit high basal levels of phosphorylated STATs. Ensure you have an unstimulated control to determine the basal level and consider serum-starving the cells before stimulation.
-
Antibody Specificity: Use highly specific and validated antibodies for phosphorylated STATs. Titrate the antibody to find the optimal concentration that maximizes signal-to-noise.
-
Cell Lysis and Fixation: Inefficient cell lysis or fixation can lead to high background. Optimize your lysis buffer and fixation/permeabilization protocol for your specific cell type.
Quantitative Data
The following table summarizes the selectivity profile of a representative N-(methyl-d3)pyridazine-3-carboxamide Tyk2 inhibitor ("compound 30"), which is structurally related to this compound.
| Kinase Target | Assay Type | IC50 (nM) | Selectivity (fold vs. Tyk2) |
| Tyk2 | Cellular (pSTAT3) | < 30 | - |
| JAK1/3 | Cellular (pSTAT5) | Moderate Potency | Good |
| JAK2 | Cellular (pSTAT3) | 3496 | ~1800 |
Note: Data for "compound 30" from the same structural series is used as a surrogate for this compound. The inhibitory activity against Tyk2 is presented as the IC50 for the inhibition of STAT3 phosphorylation in a cellular assay. The cross-reactivity against JAK1/3 and JAK2 was also determined in cellular assays measuring STAT phosphorylation.
Experimental Protocols
Biochemical Kinase Assay for JAK Selectivity Profiling
This protocol outlines a general method for determining the IC50 values of an inhibitor against purified JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
ATP
-
Specific peptide substrate for each kinase
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the JAK enzyme to each well and incubate for a defined pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes at room temperature).
-
Terminate the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell-Based STAT Phosphorylation Assay
This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokines for stimulation (e.g., IL-23 for Tyk2/JAK2, IL-2 for JAK1/JAK3)
-
This compound (serially diluted)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (pSTATs)
-
Flow cytometer
Procedure:
-
Plate cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells immediately to preserve the phosphorylation state.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with an antibody specific for the phosphorylated STAT of interest.
-
Analyze the samples using a flow cytometer to quantify the levels of pSTAT in the cell population.
-
Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.
Visualizations
Caption: Experimental workflows for biochemical and cell-based kinase inhibition assays.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of TYK2 Signaling: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals studying Tyrosine Kinase 2 (TYK2) signaling pathways. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common pitfalls and challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My pan-JAK inhibitor is showing effects, but I'm struggling to specifically attribute them to TYK2. How can I differentiate TYK2's role from other JAK family members?
A1: This is a common challenge due to the high homology in the ATP-binding catalytic domain (JH1) among JAK family members (JAK1, JAK2, JAK3, and TYK2).[1][2] To dissect the specific contribution of TYK2, consider the following strategies:
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Use a TYK2-selective inhibitor: Employ allosteric inhibitors that target the less conserved pseudokinase (JH2) domain of TYK2, such as deucravacitinib.[1][2] This provides much higher selectivity over other JAKs.
-
Genetic knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate TYK2 expression in your cell model. This allows for a direct comparison between TYK2-competent and TYK2-deficient cells.
-
Reconstituted cell lines: Use cell lines deficient in specific JAKs to isolate the function of TYK2.
-
Phospho-protein analysis: After cytokine stimulation (e.g., with IL-12, IL-23, or Type I IFNs), analyze the phosphorylation status of downstream STAT proteins known to be activated by specific TYK2-dependent pathways (e.g., STAT4 for IL-12).[3]
Q2: I'm getting inconsistent or high background signals in my phospho-STAT Western blots. What are the likely causes and how can I troubleshoot this?
A2: Inconsistent phospho-STAT Western blot results are a frequent issue. Here are some key troubleshooting steps:
-
Cell handling and lysis: Ensure consistent cell densities, serum starvation periods (typically 4-6 hours) to reduce basal signaling, and stimulation times. Use ice-cold PBS for washing and a lysis buffer supplemented with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Blocking buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) instead.
-
Antibody quality: Use phospho-specific antibodies validated for your application. Check the manufacturer's data sheet for recommended dilutions and cross-reactivity information. Some antibodies may show cross-reactivity with other phosphorylated proteins.
-
Loading controls: Always probe for total STAT protein after detecting the phosphorylated form to confirm equal protein loading across lanes.
-
Washing steps: Increase the number and duration of washes with TBST to reduce non-specific antibody binding.
Q3: My TYK2 immunoprecipitation (IP) experiment is not working. I'm either not pulling down TYK2 or getting too many non-specific bands. What should I check?
A3: Successful immunoprecipitation of TYK2 requires careful optimization. Consider these points:
-
Antibody selection: Use an antibody specifically validated for IP applications. Not all antibodies that work for Western blotting are suitable for IP.
-
Lysis buffer: Use a gentle lysis buffer (e.g., RIPA buffer with adjusted detergent concentrations) to maintain protein-protein interactions while effectively solubilizing the protein.
-
Pre-clearing the lysate: Incubate your cell lysate with protein A/G beads before adding the primary antibody to reduce non-specific binding of proteins to the beads.
-
Incubation times: Optimize the incubation times for the antibody with the lysate and for the antibody-protein complex with the beads.
-
Washing: Perform stringent washes of the beads after incubation to remove non-specifically bound proteins. The number and composition of wash buffers may need to be optimized.
-
Positive and negative controls: Include a positive control (a lysate known to express TYK2) and a negative control (e.g., using an isotype control antibody) to validate your results.
Q4: I am observing different signaling outcomes in my mouse model compared to published human cell line data. Why might this be?
A4: There are known species-specific differences in TYK2 signaling. For instance, in human cells, TYK2 is essential for Type I IFN signaling, whereas in Tyk2-knockout mice, this signaling is reduced but not completely abolished. Additionally, the role of TYK2 in IL-6 and IL-10 signaling appears to be more prominent in humans than in mice. Always consider the potential for species-specific differences when interpreting and comparing data between different model systems.
Troubleshooting Guides
Guide 1: Low or No TYK2 Kinase Activity Detected
This guide addresses issues encountered during in vitro kinase assays designed to measure TYK2 activity.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper storage of recombinant TYK2 at -70°C and avoid repeated freeze-thaw cycles. Confirm the specific activity of the enzyme lot provided by the manufacturer. |
| Suboptimal Assay Buffer | Use a kinase assay buffer with the recommended concentrations of Tris-HCl, MgCl2, MnCl2, and BSA. Add fresh DTT before use. |
| Incorrect ATP Concentration | The concentration of ATP can significantly impact kinase activity. Titrate ATP to determine the optimal concentration for your assay. |
| Substrate Issues | Confirm the purity and concentration of the substrate peptide (e.g., Poly (4:1 Glu, Tyr) or IRS1-tide). Ensure it is properly diluted in the appropriate buffer. |
| Inhibitor in Reagents | Test for potential inhibitors in your reagents (e.g., high concentrations of DMSO). The final DMSO concentration should not exceed 1%. |
Guide 2: Interpreting TYK2 Inhibitor Specificity Data
This table helps in evaluating the selectivity of a TYK2 inhibitor. Data is hypothetical and for illustrative purposes.
| Assay Type | Target | Inhibitor A (IC50 nM) | Inhibitor B (IC50 nM) | Interpretation |
| Biochemical Kinase Assay | TYK2 (JH1) | 5 | 100 | Inhibitor A is a potent ATP-competitive inhibitor. |
| JAK1 (JH1) | 10 | >10,000 | Inhibitor A shows low selectivity against JAK1. | |
| JAK2 (JH1) | 25 | >10,000 | Inhibitor A is not selective against JAK2. | |
| JAK3 (JH1) | 50 | >10,000 | Inhibitor A is not selective against JAK3. | |
| Biochemical Binding Assay | TYK2 (JH2) | >10,000 | 2 | Inhibitor B is a potent allosteric inhibitor targeting the pseudokinase domain. |
| JAK1 (JH2) | >10,000 | 250 | Inhibitor B shows high selectivity for TYK2 JH2 over JAK1 JH2. | |
| Cell-based pSTAT Assay (IL-12 stimulation) | pSTAT4 | 8 | 5 | Both inhibitors effectively block the TYK2-dependent IL-12 pathway. |
| Cell-based pSTAT Assay (IL-6 stimulation) | pSTAT3 | 15 | >10,000 | Inhibitor A also blocks the JAK1/2-dependent IL-6 pathway, indicating off-target effects. Inhibitor B is highly selective for TYK2-mediated signaling. |
Experimental Protocols
Protocol 1: STAT Phosphorylation Assay by Western Blot
This protocol is adapted from methods used to assess the efficacy of TYK2 inhibitors.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Pre-incubate cells with varying concentrations of a TYK2 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT to ensure equal protein loading.
-
Quantify the band intensities for both phosphorylated and total STAT.
-
Calculate the ratio of phosphorylated STAT to total STAT for each condition.
-
Protocol 2: TYK2 Kinase Assay (ADP-Glo™ Format)
This protocol is based on commercially available kits for measuring TYK2 kinase activity.
-
Reagent Preparation:
-
Thaw active TYK2, kinase assay buffer, and substrate on ice.
-
Prepare a master mix containing kinase assay buffer, ATP, and the appropriate substrate (e.g., IRS1-tide).
-
-
Assay Procedure:
-
Add the master mix to the wells of a 96-well plate.
-
Add the test inhibitor (e.g., a TYK2 inhibitor) or vehicle control to the appropriate wells.
-
Initiate the reaction by adding diluted active TYK2 enzyme to all wells except the "blank" control.
-
Incubate the plate at room temperature for a specified time (e.g., 45 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40-45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-45 minutes.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" control value from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme with no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
-
Visualizing TYK2 Signaling and Experimental Workflows
Caption: Core TYK2-mediated cytokine signaling pathways.
Caption: Troubleshooting workflow for phospho-STAT Western blotting.
Caption: Logic diagram comparing Pan-JAK and selective TYK2 inhibitors.
References
Validation & Comparative
A Comparative Guide to TYK2 Inhibitors: Unveiling the Efficacy of Tyk2-IN-18-d3 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune disease treatment is being reshaped by the advent of highly selective Tyrosine Kinase 2 (TYK2) inhibitors. As a key mediator in the signaling pathways of crucial cytokines such as IL-12, IL-23, and Type I interferons, TYK2 has emerged as a prime therapeutic target. This guide provides an objective comparison of the investigational deuterated TYK2 inhibitor, Tyk2-IN-18-d3, with other prominent TYK2 inhibitors, supported by available experimental data.
Mechanism of Action: A Tale of Two Domains
TYK2 inhibitors can be broadly classified based on their binding site on the TYK2 protein, which consists of a catalytic domain (JH1) and a regulatory pseudokinase domain (JH2).
-
Orthosteric Inhibitors: These molecules, which include ropsacitinib and brepocitinib, are ATP-competitive and bind to the highly conserved catalytic (JH1) domain.
-
Allosteric Inhibators: A newer class of inhibitors, including deucravacitinib and BMS-986202, bind to the regulatory pseudokinase (JH2) domain. This allosteric modulation locks the kinase in an inactive state, offering a higher degree of selectivity for TYK2 over other Janus kinase (JAK) family members and potentially a more favorable safety profile. This compound is also designed to bind to the TYK2 pseudokinase domain.
Quantitative Comparison of TYK2 Inhibitor Potency
The following tables summarize the available quantitative data for this compound and other key TYK2 inhibitors. It is important to note that direct head-to-head comparative studies for this compound against all other listed inhibitors under identical experimental conditions are not publicly available. Therefore, the data presented is compiled from various sources and should be interpreted with this consideration.
Table 1: Biochemical Potency of TYK2 Inhibitors
| Inhibitor | Target Domain | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | JH2 (Pseudokinase) | IL-23/IFNα-mediated signaling | < 30 | Not Reported | [1] |
| Deucravacitinib (BMS-986165) | JH2 (Pseudokinase) | TYK2 JH2 Binding | 1.0 | 0.02 | [2] |
| BMS-986202 | JH2 (Pseudokinase) | TYK2 JH2 Binding | 0.19 | 0.02 | [3][4][5] |
| Ropsacitinib (PF-06826647) | JH1 (Catalytic) | TYK2 Enzyme Assay | 15 | Not Reported | |
| Brepocitinib (PF-06700841) | JH1 (Catalytic) | TYK2 Enzyme Assay | 23 | Not Reported |
Table 2: Cellular Activity of TYK2 Inhibitors
| Inhibitor | Cell-Based Assay | Cytokine Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| This compound | Not Specified | IL-23 / IFNα | Not Specified | < 30 | |
| Deucravacitinib (BMS-986165) | Human Whole Blood | IL-12 | IFN-γ production | 19 | |
| Deucravacitinib (BMS-986165) | Kit225 T cells | IL-23 | pSTAT3 | 12 | |
| Deucravacitinib (BMS-986165) | Kit225 T cells | IFNα | pSTAT5 | 10 | |
| BMS-986202 | Kit225 T cells | IL-23 | pSTAT3 | 12 | |
| BMS-986202 | Kit225 T cells | IFNα | pSTAT5 | 10 | |
| Ropsacitinib (PF-06826647) | Human Whole Blood | IL-12 | pSTAT4 | 14 | |
| Brepocitinib (PF-06700841) | Human Whole Blood | IL-12 | pSTAT4 | 65 | |
| Brepocitinib (PF-06700841) | Human Whole Blood | IL-23 | pSTAT3 | 120 |
Table 3: Selectivity Profile of TYK2 Inhibitors Against Other JAK Kinases
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Deucravacitinib (BMS-986165) | >10,000 (cellular) | >10,000 (cellular) | >10,000 (cellular) | |
| BMS-986202 | Highly Selective | Highly Selective | Highly Selective | |
| Ropsacitinib (PF-06826647) | 383 | 74 | >10,000 | |
| Brepocitinib (PF-06700841) | 17 | 77 | 6490 |
Visualizing the Landscape of TYK2 Inhibition
To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: TYK2 signaling pathway and points of inhibitor intervention.
Caption: General experimental workflow for TYK2 inhibitor evaluation.
Detailed Experimental Protocols
A comprehensive assessment of TYK2 inhibitors requires a suite of biochemical and cellular assays to delineate their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Biochemical Kinase Activity Assays (Orthosteric Inhibitors)
These assays are designed to measure the direct inhibition of the TYK2 catalytic (JH1) domain's ability to phosphorylate a substrate.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay:
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the TYK2 kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate, resulting in a FRET signal.
-
Protocol:
-
Serially diluted test compounds are pre-incubated with the TYK2 enzyme in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the TR-FRET detection reagents (europium-labeled antibody and SA-APC) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are determined from the dose-response curves.
-
Biochemical Binding Assays (Allosteric Inhibitors)
These assays are crucial for characterizing allosteric inhibitors that bind to the regulatory JH2 domain.
Fluorescence Polarization (FP) Assay:
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe (tracer) when it binds to the TYK2 JH2 domain. Small, unbound tracers tumble rapidly, resulting in low polarization, while larger, protein-bound tracers tumble slower, leading to high polarization. A test compound that displaces the tracer will cause a decrease in polarization.
-
Protocol:
-
The assay is performed in a low-volume 384-well plate.
-
The test compound, a fluorescently labeled tracer, and the purified TYK2 JH2 protein are incubated together in an assay buffer.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
IC50 or Ki values are calculated from the competition binding curves.
-
Cellular STAT Phosphorylation Assays
These assays determine the ability of an inhibitor to block cytokine-induced signaling downstream of TYK2 in a cellular environment.
Flow Cytometry-Based Phospho-STAT (pSTAT) Assay:
-
Principle: This method allows for the quantification of phosphorylated STAT proteins at a single-cell level within heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Human whole blood or isolated PBMCs are pre-incubated with serially diluted concentrations of the TYK2 inhibitor.
-
The cells are then stimulated with a specific cytokine (e.g., IL-12 to assess pSTAT4, or IFNα to assess pSTAT5) for a short period (e.g., 15-30 minutes) at 37°C.
-
The stimulation is stopped, and the red blood cells are lysed (for whole blood samples).
-
The cells are then fixed and permeabilized to allow intracellular staining.
-
Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify specific immune cell subsets) and for the phosphorylated STAT protein of interest.
-
The fluorescence intensity of pSTAT staining is analyzed by flow cytometry.
-
IC50 values are calculated based on the reduction in the median fluorescence intensity of the pSTAT signal in inhibitor-treated cells compared to vehicle-treated controls.
-
Western Blot Analysis for pSTAT:
-
Principle: This technique detects the levels of phosphorylated STAT proteins in cell lysates, providing a semi-quantitative measure of pathway inhibition.
-
Protocol:
-
A relevant cell line (e.g., Jurkat T cells or Kit225 T cells) is cultured and then serum-starved.
-
The cells are pre-treated with various concentrations of the TYK2 inhibitor.
-
The cells are stimulated with the appropriate cytokine.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated STAT protein and for total STAT protein (as a loading control).
-
After incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a chemiluminescence imaging system.
-
Conclusion
The development of TYK2 inhibitors marks a significant advancement in the targeted therapy of autoimmune and inflammatory diseases. While this compound shows promise as a potent deuterated allosteric inhibitor, a comprehensive, direct comparison with other leading TYK2 inhibitors is necessary for a definitive assessment of its relative efficacy and selectivity. The data presented in this guide, compiled from available literature, highlights the distinct profiles of both allosteric and orthosteric inhibitors. Allosteric inhibitors like deucravacitinib and BMS-986202 demonstrate remarkable selectivity for TYK2, a characteristic that may translate to an improved safety profile in clinical settings. Orthosteric inhibitors such as ropsacitinib and brepocitinib also exhibit potent inhibition of TYK2, albeit with some cross-reactivity with other JAKs. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this exciting class of therapeutic agents. As more data emerges, particularly from head-to-head clinical trials, the precise positioning of each of these inhibitors in the therapeutic armamentarium will become clearer.
References
- 1. This compound | Tyk2抑制剂 | MCE [medchemexpress.cn]
- 2. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison: Tyk2-IN-18-d3 and Deucravacitinib
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides an objective in vitro comparison of two selective Tyrosine Kinase 2 (TYK2) inhibitors: Tyk2-IN-18-d3 and the clinically approved drug, deucravacitinib. Both compounds are notable for their unique allosteric inhibition mechanism, targeting the regulatory pseudokinase (JH2) domain of TYK2. This confers high selectivity for TYK2 over other Janus kinase (JAK) family members, a desirable trait for minimizing off-target effects.
While specific data for this compound is limited in publicly available literature, this guide utilizes data for a closely related compound, referred to as "Compound 30," from a series of novel N-(methyl-d3)pyridazine-3-carboxamide TYK2 inhibitors.[1][2] Given the structural class, it serves as a relevant proxy for understanding the potential in vitro profile of this compound. Deucravacitinib data is drawn from extensive published research.
Mechanism of Action: A Shared Allosteric Approach
Both deucravacitinib and the compound series including this compound function as allosteric inhibitors of TYK2.[1][3][4] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved active site (JH1 domain) of kinases, these molecules bind to the regulatory pseudokinase (JH2) domain. This binding event stabilizes an inactive conformation of TYK2, preventing its activation and subsequent downstream signaling. This mechanism is the foundation of their high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).
TYK2 Signaling Pathway
The inhibition of TYK2 disrupts the signaling cascades of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFN).
Caption: Allosteric inhibition of TYK2 blocks cytokine-induced STAT phosphorylation.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activities of deucravacitinib and the proxy for this compound.
Table 1: Cellular Potency Against TYK2-Mediated Pathways
| Compound | Assay | IC50 (nM) |
| This compound | IL-23 induced signaling | < 30 |
| IFNα induced signaling | < 30 | |
| Deucravacitinib | IL-12 induced STAT4 phosphorylation | 18 |
| IL-23 induced STAT3 phosphorylation | 3.2 | |
| Compound 30 (Proxy for this compound) | IL-23 induced STAT3 phosphorylation | < 3.2 |
Data for this compound from MedChemExpress. Data for Deucravacitinib and Compound 30 from a comparative study on N-(methyl-d3)pyridazine-3-carboxamide derivatives.
Table 2: Kinase Selectivity Profile
| Compound | Target Kinase/Pathway | IC50 (nM) | Selectivity vs. TYK2 (fold) |
| Deucravacitinib | TYK2 (IL-23/pSTAT3) | 3.2 | - |
| JAK1 (IL-6/pSTAT3) | > 8500 | > 2656 | |
| JAK2 (EPO/pSTAT3) | > 8300 | > 2594 | |
| JAK3 (IL-2/pSTAT5) | > 8500 | > 2656 | |
| Compound 30 (Proxy for this compound) | TYK2 (IL-23/pSTAT3) | 1.9 | - |
| JAK1 (IL-6/pSTAT3) | > 10000 | > 5263 | |
| JAK2 (EPO/pSTAT3) | 3496 | ~1840 | |
| JAK3 (IL-2/pSTAT5) | > 10000 | > 5263 |
Data from a comparative study on N-(methyl-d3)pyridazine-3-carboxamide derivatives.
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for interpreting the comparative data.
Cellular STAT Phosphorylation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
General Protocol:
-
Cell Preparation: Freshly drawn human whole blood or isolated PBMCs are used.
-
Compound Incubation: Cells are pre-incubated with serially diluted concentrations of the test compound (e.g., this compound or deucravacitinib) for a specified period (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-23 for TYK2/JAK2, IFNα for TYK2/JAK1, IL-6 for JAK1/JAK2, EPO for JAK2, or IL-2 for JAK1/JAK3).
-
Cell Lysis and Staining: After a short stimulation period (e.g., 15-30 minutes), red blood cells are lysed (if using whole blood), and the remaining cells are fixed and permeabilized. The cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT4, or anti-pSTAT5).
-
Flow Cytometry Analysis: The level of STAT phosphorylation in specific cell populations (e.g., T cells, B cells) is quantified using flow cytometry.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of STAT phosphorylation against the compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for a cellular STAT phosphorylation assay.
Summary of In Vitro Comparison
Based on the available data, both deucravacitinib and the proxy for this compound, "Compound 30," are highly potent and selective allosteric inhibitors of TYK2.
-
Potency: Both compounds demonstrate low nanomolar to sub-nanomolar potency in cellular assays that measure the inhibition of TYK2-dependent signaling pathways. "Compound 30" appears to have a slightly more potent IC50 for IL-23 induced STAT3 phosphorylation as compared to the reported value for deucravacitinib in the same study. This compound also shows high potency with an IC50 of less than 30 nM for both IL-23 and IFNα induced signaling.
-
Selectivity: The allosteric mechanism of action results in exceptional selectivity for TYK2 over other JAK family members for both classes of compounds. The data for "Compound 30" suggests a selectivity profile that is comparable to, and in some cases may exceed, that of deucravacitinib, with selectivity folds of over 1800 against other JAKs.
References
Navigating Kinase Inhibition: A Comparative Guide to the Selectivity of Tyk2-IN-18-d3 and Pan-JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison between the selective Tyk2 inhibitor, Tyk2-IN-18-d3, and broader-acting pan-Janus kinase (JAK) inhibitors. By examining supporting experimental data and methodologies, this guide aims to clarify the distinct profiles of these compounds and their implications for targeted therapeutic strategies.
The Janus kinase (JAK) family, comprising four members—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2)—plays a pivotal role in mediating signals for a wide array of cytokines and growth factors. These signals are crucial for immune responses, inflammation, and hematopoiesis. Pan-JAK inhibitors, which target multiple members of the JAK family, have proven effective in treating various autoimmune and inflammatory diseases. However, their broad activity spectrum can lead to off-target effects. This has spurred the development of next-generation inhibitors with high selectivity for individual JAK family members, aiming for a more favorable balance of efficacy and safety.
To provide a clear quantitative comparison of a selective Tyk2 inhibitor against pan-JAK inhibitors, this guide will use Deucravacitinib, a well-characterized, highly selective, allosteric Tyk2 inhibitor, as a prime exemplar. Deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of Tyk2, leading to high functional selectivity over other JAK kinases[3].
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selective Tyk2 inhibitor Deucravacitinib and several pan-JAK inhibitors against the four JAK family members. Lower IC50 values indicate greater potency.
| Inhibitor | Type | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Deucravacitinib | Selective Tyk2 | 29 | 1646 | >10000 | >10000 |
| Tofacitinib | Pan-JAK | 580 | 112 | 20 | 1 |
| Ruxolitinib | Pan-JAK (JAK1/2) | 19 | 3.3 | 2.8 | 428 |
| Baricitinib | Pan-JAK (JAK1/2) | 53 | 5.9 | 5.7 | >400 |
| Delgocitinib | Pan-JAK | 58 | 2.8 | 2.6 | 13 |
Note: IC50 values are compiled from various sources and assay conditions may differ. The data for Deucravacitinib and the pan-JAK inhibitors Tofacitinib and Baricitinib are from whole blood assays, providing a more physiologically relevant comparison[3]. Data for Ruxolitinib and Delgocitinib are from biochemical/enzymatic assays.
Signaling Pathways and Experimental Workflows
To understand the context of this data, it is essential to visualize the underlying biological pathways and the experimental methods used to generate these findings.
References
Head-to-Head Comparison of TYK2 Inhibitors in Preclinical Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TYK2 Inhibitor Performance
The landscape of oral therapies for psoriasis is rapidly evolving, with Tyrosine Kinase 2 (TYK2) inhibitors emerging as a promising new class of targeted treatments. These small molecules interfere with the signaling of key cytokines implicated in the pathogenesis of psoriasis, such as Interleukin-23 (IL-23), IL-12, and Type I interferons. This guide provides a head-to-head comparison of the preclinical efficacy of leading TYK2 inhibitors, including the approved drug deucravacitinib and others in clinical development like ropsacitinib and brepocitinib. The data presented here is collated from various preclinical studies utilizing well-established psoriasis mouse models.
TYK2 Signaling in Psoriasis
The IL-23/IL-17 axis is a critical pathway in the inflammatory cascade of psoriasis. TYK2, a member of the Janus kinase (JAK) family, plays a crucial role in mediating the signaling of the IL-23 receptor. Upon IL-23 binding, TYK2 and JAK2 are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to induce the expression of pro-inflammatory genes, including those for IL-17. By inhibiting TYK2, the downstream signaling cascade is disrupted, leading to a reduction in the inflammatory response characteristic of psoriasis.[1][2]
References
Validating the Therapeutic Potential of Tyk2-IN-18-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational Tyk2 inhibitor, Tyk2-IN-18-d3, with the approved therapeutic deucravacitinib and other relevant alternatives. The information is supported by experimental data to validate its therapeutic potential.
This compound is an investigational, deuterated, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and type I interferons. By selectively targeting the pseudokinase (JH2) domain of TYK2, this compound offers a promising therapeutic strategy with the potential for high selectivity and an improved safety profile compared to broader JAK inhibitors. This guide presents a comparative analysis of this compound's performance against other TYK2 inhibitors, focusing on its efficacy, selectivity, and preclinical data.
Comparative Efficacy and Potency
This compound, referred to as "compound 30" in a key study, has demonstrated potent inhibitory activity in cellular assays. A direct comparison with the FDA-approved TYK2 inhibitor, deucravacitinib, revealed that this compound is more potent in inhibiting IFNα-stimulated STAT3 phosphorylation in Jurkat cells.
| Compound | Cellular IC50 (IFNα-stimulated pSTAT3) | TYK2 JH2 Binding (Tm Shift @ 1 µM) |
| This compound (Compound 30) | 0.8 nM | 5.54 °C |
| Deucravacitinib | 3.2 nM | 5.54 °C |
Selectivity Profile
A critical aspect of next-generation kinase inhibitors is their selectivity, which can minimize off-target effects. This compound exhibits high selectivity for TYK2 over other JAK family members. The table below summarizes the selectivity profile of "compound 30" in cellular assays.
| Kinase | Cellular IC50 |
| TYK2 (IFNα-stimulated pSTAT3) | 0.8 nM |
| JAK1/3 (IL-2-stimulated pSTAT5) | 185 nM |
| JAK2 (EPO-stimulated pSTAT3) | 3496 nM |
This demonstrates a significant therapeutic window, with over 200-fold selectivity for TYK2 over JAK1/3 and over 4000-fold selectivity over JAK2 in cellular contexts.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of this compound ("compound 30") has been validated in mouse models of autoimmune diseases.
IL-23-Driven Acanthosis (Psoriasis Model): In a mouse model where psoriasis-like skin inflammation is induced by IL-23, oral administration of "compound 30" led to a significant reduction in ear thickness, a key indicator of inflammation.
Anti-CD40-Induced Colitis Model: In a model of inflammatory bowel disease, "compound 30" demonstrated efficacy in mitigating disease severity.
Pharmacokinetic Properties
The deuteration of this compound is intended to improve its metabolic stability.[1] Preclinical pharmacokinetic studies in mice with "compound 30" have shown good oral bioavailability and exposure.
| Species | Dose (Oral) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) |
| Mouse | 10 mg/kg | 1230 | 8970 | 3.2 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the TYK2 signaling pathway and a general workflow for evaluating TYK2 inhibitors.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for TYK2 Inhibitor Validation.
Detailed Experimental Protocols
In Vitro Cellular Assay: Inhibition of IFNα-stimulated STAT3 Phosphorylation
-
Cell Culture: Jurkat cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Cells are stimulated with human IFNα to induce TYK2-mediated signaling and STAT3 phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Detection and Analysis: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified, and the ratio of pSTAT3 to total STAT3 is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Model: IL-23-Induced Acanthosis (Psoriasis Model)
-
Animal Model: BALB/c mice are typically used for this model.
-
Disease Induction: Recombinant mouse IL-23 is injected intradermally into the ear of the mice to induce a psoriasis-like skin inflammation, characterized by increased ear thickness (acanthosis).[2][3]
-
Compound Administration: this compound is administered orally at specified doses.
-
Efficacy Assessment: Ear thickness is measured daily using a caliper. A reduction in the increase in ear thickness in the treated group compared to the vehicle-treated group indicates efficacy.
-
Histological Analysis: At the end of the study, ear tissues can be collected for histological examination to assess inflammation and epidermal hyperplasia.
In Vivo Efficacy Model: Anti-CD40-Induced Colitis
-
Animal Model: Immunodeficient mice (e.g., RAG2-/-) are used to focus on the innate immune response.[4][5]
-
Disease Induction: Colitis is induced by a single intraperitoneal injection of an agonistic anti-CD40 antibody.
-
Compound Administration: this compound is administered orally.
-
Efficacy Assessment: Disease activity is monitored by daily measurement of body weight and assessment of stool consistency and presence of blood.
-
Histopathological Analysis: At the end of the experiment, colons are collected for histological scoring of inflammation and tissue damage.
Conclusion
This compound demonstrates significant promise as a highly potent and selective TYK2 inhibitor. Its enhanced cellular potency compared to the approved drug deucravacitinib, coupled with a favorable selectivity profile and proven in vivo efficacy in relevant autoimmune disease models, positions it as a strong candidate for further development. The deuteration strategy may also confer improved pharmacokinetic properties, warranting further investigation. This guide provides a foundational comparison to aid researchers in evaluating the therapeutic potential of this novel compound.
References
- 1. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 2. inotiv.com [inotiv.com]
- 3. imavita.com [imavita.com]
- 4. Induction and Analysis of Anti-CD40-induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Anti-CD40-induced colitis in RAG2KO mice [hookelabs.com]
A Comparative Analysis of Tyk2-IN-18-d3 and Pan-JAK Inhibitors in Autoimmune Disease Models
A detailed guide for researchers and drug development professionals on the selectivity, potency, and experimental evaluation of a novel deuterated Tyk2 inhibitor in comparison to established JAK1/2/3 inhibitors.
In the landscape of autoimmune disease therapeutics, the Janus kinase (JAK) family of enzymes has emerged as a critical target. Small molecule inhibitors targeting JAK1, JAK2, JAK3, and Tyrosine kinase 2 (Tyk2) have shown significant promise in modulating the inflammatory signaling pathways that drive these conditions. This guide provides a comprehensive comparison of a novel, deuterated Tyk2 inhibitor, Tyk2-IN-18-d3, against a panel of well-established pan-JAK inhibitors including Tofacitinib, Ruxolitinib, and Upadacitinib, as well as the selective allosteric Tyk2 inhibitor, Deucravacitinib.
Introduction to JAK-STAT Signaling
The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors involved in immunity and inflammation.[1][2] The pathway consists of three primary components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1] Upon cytokine binding, the receptor undergoes a conformational change, bringing the associated JAKs into close proximity to phosphorylate and activate each other.[2] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
The Role of Tyk2 in Autoimmune Pathogenesis
Tyk2 is a member of the JAK family that plays a pivotal role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. These cytokines are central to the development and function of T helper 1 (Th1) and Th17 cells, which are major drivers of inflammation in a variety of autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. The selective inhibition of Tyk2 is a promising therapeutic strategy, as it may offer a more targeted approach with an improved safety profile compared to broader JAK inhibitors.
Comparative Inhibitor Profiles
The following tables summarize the selectivity and potency of this compound in comparison to other JAK inhibitors. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Biochemical Kinase Inhibition (IC50, nM)
| Inhibitor | TYK2 | JAK1 | JAK2 | JAK3 | Selectivity (Fold vs. Tyk2) |
| This compound (compound 30) | <30 (cellular) | >1000 | >1000 | >1000 | Highly Selective |
| Deucravacitinib | 0.2 (Ki) | 218 (Ki) | 148 (Ki) | 20 (Ki) | JAK1: 1090x, JAK2: 740x, JAK3: 100x |
| Tofacitinib | 428 | 112 | 20 | 1 | Not Selective |
| Ruxolitinib | 19 | 3.3 | 2.8 | 428 | Not Selective |
| Upadacitinib | 4700 | 45 | 109 | 2100 | Not Selective |
Note: Data for this compound is based on cellular assays for IL-23 and IFNα signaling. Data for other inhibitors are from various biochemical and cellular assays and may vary depending on the specific experimental conditions.
Table 2: Cellular Activity - Inhibition of Cytokine-Induced STAT Phosphorylation (IC50, nM)
| Inhibitor | IL-23/IFNα (Tyk2-dependent) | IL-6 (JAK1/2-dependent) | EPO (JAK2-dependent) | IL-2 (JAK1/3-dependent) |
| This compound (compound 30) | <30 | >1000 | 3496 | >1000 |
| Deucravacitinib | Potent Inhibition | No Significant Inhibition | No Significant Inhibition | No Significant Inhibition |
| Tofacitinib | Moderate Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Ruxolitinib | Moderate Inhibition | Potent Inhibition | Potent Inhibition | Moderate Inhibition |
| Upadacitinib | Weak Inhibition | Potent Inhibition | Moderate Inhibition | Potent Inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a reaction buffer containing the recombinant human JAK enzyme, a specific peptide substrate, and ATP.
-
Reaction Initiation: Add the test compound dilutions and the enzyme/substrate mixture to a 384-well plate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Protocol:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line in appropriate media.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-23, IFNα, IL-6) to induce STAT phosphorylation.
-
Cell Lysis and Staining: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., phospho-STAT3).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of phosphorylated STAT in the presence of varying concentrations of the inhibitor.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vivo Efficacy Models
The efficacy of this compound has been demonstrated in preclinical models of autoimmune diseases.
IL-23-Driven Acanthosis (Psoriasis-like) Model
This model mimics the IL-23/Th17 axis-driven inflammation seen in psoriasis.
Protocol:
-
Induction: Administer intradermal injections of recombinant mouse IL-23 into the ears of mice for several consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment: Orally administer the test compound or vehicle control to the mice daily.
-
Assessment: Measure ear thickness daily as an indicator of inflammation. At the end of the study, collect ear tissue for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., IL-17A, IL-22).
-
Analysis: Compare the reduction in ear swelling and cytokine levels in the treated groups to the vehicle control group.
Anti-CD40-Induced Colitis Model
This model is used to study innate immunity-driven intestinal inflammation.
Protocol:
-
Induction: Administer an agonistic anti-CD40 antibody intraperitoneally to T and B cell-deficient mice (e.g., Rag1-/-) to induce colitis.
-
Treatment: Orally administer the test compound or vehicle control.
-
Assessment: Monitor body weight and stool consistency daily. At the end of the study, assess colon length and weight, and perform histological analysis of colon tissue to evaluate inflammation.
-
Analysis: Compare the disease activity index and histological scores between the treated and vehicle control groups.
Conclusion
This compound represents a promising, highly selective, deuterated inhibitor of Tyk2. Its distinct mechanism of action, targeting the pseudokinase domain, confers a high degree of selectivity over other JAK family members. This selectivity is evident in both biochemical and cellular assays, where it potently inhibits Tyk2-mediated signaling with minimal impact on JAK1, JAK2, and JAK3 pathways. In contrast, pan-JAK inhibitors like Tofacitinib and Ruxolitinib demonstrate broader activity across the JAK family. The in vivo efficacy of this compound in models of psoriasis and colitis further underscores its potential as a targeted therapeutic for autoimmune diseases. The data presented in this guide provides a foundation for further research and development of this and other selective Tyk2 inhibitors.
References
A Comparative Guide to the Efficacy of Tyk2-IN-18-d3 and Other Selective Tyk2 Inhibitors in Biologic-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
The development of biologic therapies has revolutionized the treatment of many autoimmune and inflammatory diseases. However, a significant portion of patients either do not respond to these treatments (primary resistance) or lose their response over time (secondary resistance), creating a critical unmet medical need. Tyrosine kinase 2 (Tyk2) inhibitors are an emerging class of oral small molecules that selectively target a key intracellular signaling node for pro-inflammatory cytokines, offering a promising therapeutic avenue for these "biologic-resistant" patient populations.
This guide provides an objective comparison of the preclinical efficacy of a novel Tyk2 inhibitor, Tyk2-IN-18-d3, with the clinical performance of other selective Tyk2 inhibitors in biologic-experienced or resistant models.
The Tyk2 Signaling Pathway: A Key Therapeutic Target
Tyk2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of several key cytokines implicated in the pathophysiology of various autoimmune diseases, including interleukin-23 (IL-23), IL-12, and type I interferons (IFNs). By selectively inhibiting Tyk2, it is possible to dampen the inflammatory cascade driven by these cytokines.
Benchmarking Tyk2-IN-18-d3 Against Standard of Care in Inflammatory Bowel Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, deuterated Tyrosine Kinase 2 (Tyk2) inhibitor, Tyk2-IN-18-d3, against established standard of care therapies for Inflammatory Bowel Disease (IBD). The information is compiled from available preclinical data to offer a preliminary benchmark of this emerging therapeutic candidate.
Executive Summary
This compound is a selective Tyk2 inhibitor belonging to a new class of oral small molecules designed to treat autoimmune diseases by targeting the IL-23/IL-12/IFN signaling pathways.[1] Preclinical evidence suggests its potential as a potent anti-inflammatory agent in the context of IBD. This guide compares its performance with current standards of care, including anti-TNF biologics, vedolizumab, ustekinumab, and other Janus kinase (JAK) inhibitors, based on available preclinical data in mouse models of colitis. It is important to note that direct head-to-head preclinical studies are limited, and comparisons are drawn from separate studies, which may have variations in experimental design.
Data Presentation: Preclinical Efficacy in Mouse Colitis Models
The following tables summarize the preclinical efficacy of this compound and standard of care agents in commonly used mouse models of IBD.
Table 1: Efficacy of this compound in the Anti-CD40-Induced Colitis Model
| Compound | Dosage | Key Efficacy Endpoints | Mouse Model | Reference |
| This compound (Compound 30) | 15 mg/kg, oral, daily | Significantly reduced body weight loss and colon weight/length ratio. Markedly improved histological score of the colon. | Anti-CD40 antibody-induced colitis in SCID mice | [1] |
| 30 mg/kg, oral, daily | Showed more pronounced effects on reducing body weight loss, colon weight/length ratio, and histological damage compared to the 15 mg/kg dose. | Anti-CD40 antibody-induced colitis in SCID mice | [1] |
Table 2: Preclinical Efficacy of Standard of Care Agents in Mouse Colitis Models
| Agent | Class | Key Efficacy Endpoints | Mouse Model | Reference(s) |
| Anti-TNF (Infliximab analogue) | Anti-TNF Biologic | Prevented colonic inflammation and reduced histopathological severity of colitis. | T cell transfer model of colitis | [2] |
| Vedolizumab | Anti-α4β7 Integrin Biologic | Preclinical studies in cotton-top tamarins (a primate model) showed significant reduction in histologic disease activity. | Spontaneous colitis in cotton-top tamarins | [3] |
| Ustekinumab (analogue) | Anti-IL-12/23p40 Biologic | Neutralizing the IL-23 p19 subunit significantly reduces colitis severity in preclinical models. | Various colitis models | |
| Tofacitinib | Pan-JAK Inhibitor | Ameliorated disease activity when administered after symptom onset. | T cell transfer colitis | |
| Mitigated chronic DSS-induced colitis with late administration showing superior protective results. | DSS-induced colitis |
Experimental Protocols
1. Anti-CD40-Induced Colitis Model for this compound Evaluation
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Induction of Colitis: A single intraperitoneal injection of an anti-CD40 antibody.
-
Treatment: this compound (referred to as compound 30 in the study) was administered orally once daily for a specified duration, starting from the day of colitis induction.
-
Efficacy Assessment:
-
Body Weight: Monitored daily.
-
Colon Weight/Length Ratio: Measured at the end of the study as an indicator of colonic inflammation and edema.
-
Histopathology: Colonic tissues were collected, fixed, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring was performed to assess the degree of inflammation, ulceration, and tissue damage.
-
2. T-cell Transfer Model of Colitis
-
Animal Model: Immunodeficient mice (e.g., RAG1-/- or SCID).
-
Induction of Colitis: Adoptive transfer of naive CD4+ T cells (e.g., CD4+CD45RBhigh) from healthy donor mice.
-
Treatment: Therapeutic agents were administered at various time points (prophylactic or therapeutic).
-
Efficacy Assessment:
-
Clinical Signs: Monitoring of body weight loss, stool consistency, and presence of blood.
-
Histopathology: Assessment of colonic inflammation and tissue damage.
-
Immunological Parameters: Analysis of T-cell populations and cytokine production in the colon and mesenteric lymph nodes.
-
3. Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Various strains of mice (e.g., C57BL/6).
-
Induction of Colitis: Administration of DSS in the drinking water for a defined period, leading to acute or chronic colitis depending on the protocol.
-
Treatment: Test compounds were administered orally or systemically.
-
Efficacy Assessment:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon indicates more severe inflammation.
-
Histopathology: Microscopic evaluation of colonic tissue damage.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tyk2 Inhibition
Tyk2 is a member of the Janus kinase (JAK) family that plays a crucial role in the signaling of key pro-inflammatory cytokines implicated in IBD, including IL-23, IL-12, and Type I interferons. This compound, as a selective Tyk2 inhibitor, is designed to bind to the pseudokinase (JH2) domain of Tyk2, leading to allosteric inhibition of its kinase activity. This blockade prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the expression of inflammatory genes.
Caption: Tyk2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Preclinical Evaluation in a Colitis Model
The following diagram illustrates a typical workflow for assessing the efficacy of a therapeutic candidate in a mouse model of colitis.
Caption: General Experimental Workflow for Preclinical IBD Studies.
Conclusion
The preclinical data available for this compound (compound 30) demonstrates promising efficacy in a mouse model of colitis, suggesting its potential as a novel oral therapy for IBD. Its targeted mechanism of action, focusing on the Tyk2-mediated cytokine pathways, offers a potentially more selective approach compared to broader pan-JAK inhibitors. However, it is crucial to acknowledge the preliminary nature of this comparison. The presented data for standard of care agents are derived from various studies using different models and protocols. Therefore, direct cross-study comparisons should be interpreted with caution. Further head-to-head preclinical studies and eventual clinical trials will be necessary to definitively establish the therapeutic positioning of this compound in the management of IBD.
References
Navigating the Safety Landscape of TYK2 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of emerging therapeutics is paramount. This guide provides a detailed comparative analysis of the safety profiles of three prominent Tyrosine Kinase 2 (TYK2) inhibitors: deucravacitinib, ropsacitinib, and brepocitinib. By presenting quantitative data from key clinical trials, outlining experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to offer an objective resource for informed decision-making in the field of immunology and drug development.
The advent of TYK2 inhibitors marks a significant advancement in the treatment of immune-mediated inflammatory diseases. Their selective targeting of the TYK2 pathway promises a more favorable safety profile compared to broader-acting Janus kinase (JAK) inhibitors. This analysis delves into the clinical data to substantiate these claims and provide a clear comparison of the available and investigational TYK2 inhibitors.
The TYK2 Signaling Pathway
TYK2 is an intracellular kinase that plays a crucial role in the signaling of key cytokines involved in inflammation and autoimmunity, such as IL-12, IL-23, and Type I interferons. The diagram below illustrates the central role of TYK2 in these signaling cascades.
Comparative Safety Profile of TYK2 Inhibitors
The following table summarizes the key safety findings from pivotal clinical trials for deucravacitinib, ropsacitinib, and brepocitinib. The data is presented to facilitate a direct comparison of their safety profiles.
| Adverse Event (AE) Category | Deucravacitinib (POETYK PSO-1 & PSO-2)[1][2][3] | Ropsacitinib (PF-06826647) (Phase 2b, Psoriasis) | Brepocitinib (PF-06700841) (Phase 2b, Psoriatic Arthritis)[4] |
| Common AEs (>5%) | Nasopharyngitis, Upper respiratory tract infection, Headache, Diarrhea, Nausea | Most treatment-emergent AEs were mild/moderate | Adverse events were mostly mild/moderate |
| Serious AEs (SAEs) | Rate of 5.5 per 100 patient-years (PY) over 3 years. Most common were pneumonia and COVID-19. | 1 participant (out of 178) had a serious AE of chest pain with increased blood pressure and nervous system symptoms, considered related to the study drug. | 15 SAEs in 12 participants (5.5%), including infections in 6 participants (2.8%) in the 30 mg and 60 mg groups. |
| AEs Leading to Discontinuation | 2.4% at 16 weeks, 4.4% at 52 weeks | 18 participants discontinued due to treatment-emergent AEs (14 due to laboratory abnormalities) | Not explicitly reported in percentages |
| Infections | Serious infections reported. Herpes zoster incidence was 0.8-0.9 per 100 PY. | No major safety signals reported regarding infections. | Infections were among the serious adverse events reported in 2.8% of participants in the higher dose groups. |
| Malignancies | No increased rates observed in long-term studies. | History of malignancies was an exclusion criterion for the trial. | History of active malignancy within 5 years was an exclusion criterion for trials. |
| Major Adverse Cardiovascular Events (MACE) | No increased rates observed in long-term studies. | No MACE reported. | No MACE reported. |
| Venous Thromboembolism (VTE) | No increased rates observed in long-term studies. | High risk of thrombosis was an exclusion criterion for the trial. | High risk of thrombosis was an exclusion criterion for trials. |
| Laboratory Abnormalities | No clinically meaningful changes in hematological, chemistry, or lipid parameters over 2 years. | 14 discontinuations were due to laboratory abnormalities. | Not explicitly detailed. |
Experimental Protocols: A Look into Safety Assessment
The safety data presented above were generated from rigorously designed clinical trials. Understanding the methodologies employed in these trials is crucial for interpreting the results.
Key Clinical Trial Methodologies
-
Deucravacitinib (POETYK PSO Program): These were global Phase 3, randomized, double-blind, placebo- and active comparator-controlled trials. Patients with moderate-to-severe plaque psoriasis were enrolled. Safety assessments included continuous monitoring of adverse events (AEs), serious AEs (SAEs), AEs of interest, and laboratory parameters. Long-term extension (LTE) studies continued to monitor safety in patients receiving open-label deucravacitinib.
-
Ropsacitinib (PF-06826647, NCT03895372): This was a Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study in participants with moderate-to-severe plaque psoriasis. Safety and tolerability were primary endpoints, assessed through the recording of all AEs, SAEs, and regular monitoring of vital signs and clinical laboratory parameters.
-
Brepocitinib (PF-06700841, Phase IIb in PsA): This was a Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study in adults with active psoriatic arthritis. Safety was a key objective, with monitoring and recording of all AEs and SAEs. Laboratory evaluations for hematology, blood chemistry, and urinalysis, along with vital signs and electrocardiograms (ECGs), were regularly performed.
The following diagram illustrates a typical workflow for safety assessment in a clinical trial for a new drug.
Conclusion
The available data suggests that TYK2 inhibitors, as a class, present a manageable safety profile, particularly concerning the adverse events of special interest that have been associated with broader JAK inhibitors. Deucravacitinib, with the most extensive clinical data, has demonstrated a consistent safety profile over long-term observation, with no new safety signals emerging. Ropsacitinib and brepocitinib have also shown acceptable safety in their respective Phase II trials.
It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and durations. As more long-term data for ropsacitinib and brepocitinib become available, a more definitive comparative safety assessment will be possible. This guide serves as a current snapshot of the safety landscape for these promising therapies, providing a valuable resource for the scientific and drug development community. Continuous evaluation of emerging data will be essential for a comprehensive understanding of the long-term safety of TYK2 inhibitors.
References
- 1. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. SOTYKTU® (deucravacitinib) Study Design | for HCPs [sotyktuhcp.com]
- 4. yorsearch.york.ac.uk [yorsearch.york.ac.uk]
Cross-Validation of a Deuterated Tyk2 Inhibitor's Activity Across Diverse Cell Types: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the activity of a representative deuterated N-(methyl-d3)pyridazine-3-carboxamide Tyk2 inhibitor, herein referred to as Tyk2-IN-18-d3, across various cell types. Due to the limited publicly available data for a compound with the exact designation "this compound," this guide utilizes data from closely related and structurally similar allosteric Tyk2 inhibitors, such as deucravacitinib (BMS-986165) and BMS-986202, as a proxy to illustrate its expected performance and facilitate cross-validation.
These novel allosteric inhibitors target the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2] This mechanism confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[1][2] Tyk2 is a critical mediator of signaling for key cytokines involved in immune and inflammatory responses, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.
Comparative Activity in Different Cell Types
The inhibitory activity of allosteric Tyk2 inhibitors is commonly assessed by measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins following cytokine stimulation in various cell types. The half-maximal inhibitory concentration (IC50) is a key metric for comparing potency.
| Cell Type | Cytokine Stimulus | Downstream Target | Representative Inhibitor | IC50 (nM) | Reference |
| NK-92 Cells | IL-12 | pSTAT4 | Tyk2-IN-16 | < 10 | |
| Jurkat Cells | IFNα | pSTAT3 | Deucravacitinib | 3.2 | |
| Peripheral Blood T Cells | IFNα | pSTAT1 | Compound 1 | ~10 | |
| Peripheral Blood T Cells | IL-23 | pSTAT3 | Deucravacitinib | ~5 | |
| Kit225 T Cells | IL-23 | Reporter Assay | Compound 1 | ~20 | |
| Human Whole Blood | IL-12 | IFNγ production | BMS-986202 | Dose-dependent inhibition | |
| Human Islets | IFNα | pSTAT1/pSTAT2 | TYK2iA/iB | Effective at 1 µM | |
| EndoC-βH1 Cells | IFNα | pSTAT1/pSTAT2 | TYK2iA/iB | Dose-dependent inhibition | |
| CD3+ T-cells | IL-2/IL-15 | pSTAT5 | Deucravacitinib (BMS-986165) | >10,000 | |
| TF-1 cells | GM-CSF | pSTAT5 | Deucravacitinib (BMS-986165) | >10,000 |
Experimental Protocols
Detailed methodologies are crucial for the accurate cross-validation of inhibitor activity. Below are representative protocols for key cellular assays.
Protocol 1: Inhibition of STAT Phosphorylation in Human T-cells
1. Cell Culture and Preparation:
-
Culture human T-cell lines (e.g., Jurkat, Kit225) or isolated primary peripheral blood mononuclear cells (PBMCs) in appropriate culture medium.
-
For primary cells, isolate T-cells using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).
-
Prior to the assay, starve cells in a low-serum medium for 2-4 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the Tyk2 inhibitor (e.g., this compound) in the appropriate vehicle (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor or vehicle control for 1-2 hours at 37°C.
3. Cytokine Stimulation:
-
Stimulate the cells with a Tyk2-dependent cytokine at a predetermined optimal concentration (e.g., 10 ng/mL IFNα for Jurkat cells, 20 ng/mL IL-23 for Kit225 cells).
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
4. Cell Lysis and Protein Quantification:
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
5. Western Blotting or Flow Cytometry:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT. Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against pSTAT. Analyze the median fluorescence intensity (MFI) to quantify pSTAT levels.
6. Data Analysis:
-
Quantify the band intensities (Western blot) or MFI (flow cytometry).
-
Normalize the pSTAT signal to the total STAT signal or a housekeeping protein.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Human Whole Blood Assay for Cytokine Production
1. Blood Collection and Compound Treatment:
-
Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Pre-incubate the whole blood with serial dilutions of the Tyk2 inhibitor or vehicle control for 1 hour at 37°C.
2. Cytokine Stimulation:
-
Stimulate the blood with a combination of cytokines that induce a Tyk2-dependent response (e.g., IL-12 and IL-18 to induce IFNγ production).
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
3. Plasma Collection and Cytokine Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of the target cytokine (e.g., IFNγ) in the plasma using a specific ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Key Processes
To further elucidate the context of this compound's activity, the following diagrams illustrate the Tyk2 signaling pathway and a general experimental workflow for its cross-validation.
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cross-validating this compound activity.
References
Safety Operating Guide
Proper Disposal of Tyk2-IN-18-d3: A Guide for Laboratory Professionals
For immediate reference, treat Tyk2-IN-18-d3 as a hazardous chemical waste. Proper containment and disposal through a licensed environmental waste management service are mandatory. This guide provides detailed procedures for the safe handling and disposal of this compound, a potent Tyk2 inhibitor used in autoimmune disease research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the SDS for the structurally related compound JAK1/TYK2-IN-3 and general best practices for the disposal of hazardous laboratory chemicals.
Core Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for the related compound, JAK1/TYK2-IN-3, which should be considered as indicative for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, is critical to ensure personnel safety and environmental protection. Segregation of waste streams is a key principle.
-
Segregation: Do not mix solid this compound with other chemical waste unless they are of the same hazard class and compatibility has been verified.
-
Containerization: Place dry, solid this compound waste, including contaminated items like weighing boats and absorbent paper, into a clearly labeled, sealable container. The original manufacturer's container, if empty and in good condition, can be used.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" sticker. The label should clearly identify the contents as "this compound solid waste" and include the primary hazard pictograms (e.g., harmful, environmental hazard).
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of solid this compound in the regular trash.
-
Segregation: Aqueous and organic solutions of this compound should be collected in separate, compatible waste containers. Do not mix with other types of chemical waste.
-
Containerization: Use leak-proof, screw-cap containers made of a material compatible with the solvent used (e.g., glass for most organic solvents, high-density polyethylene for aqueous solutions). Fill containers to no more than 90% of their capacity.
-
Labeling: Label the liquid waste container with a "Hazardous Waste" sticker, specifying the contents (e.g., "this compound in DMSO") and the approximate concentration. Include relevant hazard pictograms.
-
pH Neutralization (for aqueous solutions): While direct disposal of aqueous solutions down the drain is prohibited due to aquatic toxicity, if institutional procedures for specific waste streams allow for neutralization as a preliminary step, adjust the pH to be between 6.0 and 8.0 before collection as hazardous waste. This does not, however, permit sewer disposal.
-
Storage: Store the sealed liquid waste containers in secondary containment (e.g., a spill tray) within a designated hazardous waste storage area.
-
Disposal: Arrange for collection and disposal through a certified hazardous waste contractor.
Experimental Protocol: Waste Stream Segregation
A fundamental protocol in a laboratory setting is the proper segregation of different waste streams to prevent dangerous reactions and facilitate proper disposal.
Objective: To correctly segregate solid and liquid waste containing this compound.
Materials:
-
Labeled solid waste container (e.g., sealable plastic tub)
-
Labeled aqueous waste container (e.g., glass or HDPE bottle)
-
Labeled organic solvent waste container (e.g., glass bottle)
-
Personal Protective Equipment (PPE)
Procedure:
-
Establish three distinct, clearly labeled waste containers in the work area where this compound is handled.
-
Place all solid materials contaminated with this compound (e.g., unused compound, contaminated gloves, weighing paper) directly into the solid waste container.
-
Collect all aqueous solutions containing this compound into the designated aqueous waste container.
-
Collect all organic solvent solutions containing this compound into the designated organic solvent waste container.
-
Once an experiment is complete, ensure all waste containers are securely sealed and moved to the laboratory's designated hazardous waste accumulation area.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of solid and liquid this compound waste.
Caption: Disposal workflow for solid this compound waste.
Caption: Disposal workflow for liquid this compound waste.
Essential Safety and Logistical Information for Handling Tyk2-IN-18-d3
Disclaimer: No specific Safety Data Sheet (SDS) for Tyk2-IN-18-d3 was publicly available at the time of this writing. The following guidance is based on safety data for structurally similar TYK2 inhibitors and general best practices for handling potent, research-grade chemical compounds. It is imperative to consult the supplier-provided SDS for this compound upon receipt and to adhere to your institution's specific environmental health and safety (EHS) guidelines.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, a thorough risk assessment and adherence to established laboratory safety protocols.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling potent compounds like this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles | Must be ANSI Z87.1-rated and provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for all handling procedures. Gloves must be inspected for integrity before use and changed immediately if contaminated or torn. |
| Body | Laboratory Coat | A buttoned, full-length laboratory coat is mandatory. For procedures with a higher risk of contamination, disposable gowns are recommended. |
| Respiratory | Respirator | For handling the solid compound or creating solutions, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles. Work should be conducted in a certified chemical fume hood. |
Operational Plan: From Receipt to Use
A systematic workflow ensures the safe handling of this compound at every stage.
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) during unpacking.
-
Unpack the compound inside a chemical fume hood.
-
Verify that the container is properly sealed and labeled.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the manufacturer's specific storage temperature recommendations, which for many research inhibitors is at -20°C for long-term stability.
-
Store in a designated, secure area with restricted access.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Preparation of Solutions:
-
All weighing of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.
-
Use a dedicated and calibrated balance.
-
Employ engineering controls, such as a ventilated balance enclosure, to minimize dust generation.
-
Add solvent to the solid slowly to avoid splashing.
-
-
Handling and Use:
-
Conduct all experimental work involving this compound within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused or unwanted this compound (solid or in solution) must be disposed of as hazardous chemical waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound, including pipette tips, gloves, bench paper, and empty vials, must be treated as hazardous waste.
-
Collect these materials in a dedicated, labeled waste bag or container within the fume hood.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound.
-
Use a suitable solvent (e.g., ethanol) followed by a soap and water wash, if appropriate for the materials.
-
Collect all cleaning materials and rinsate as hazardous waste.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's EHS department, following their specific procedures and schedules.
-
Experimental Workflow: Handling a Chemical Spill
The following diagram outlines the immediate steps to be taken in the event of a chemical spill involving this compound.
Caption: Workflow for responding to a chemical spill.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
